2-Oxabicyclo[2.1.1]hexan-1-ylmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISAAIHTGSBMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060007-65-8 | |
| Record name | {2-oxabicyclo[2.1.1]hexan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a compelling bioisostere for ortho- and meta-substituted benzene rings in medicinal chemistry, offering a three-dimensional, saturated alternative with potentially improved physicochemical properties. This technical guide provides a comprehensive overview of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol, a key derivative that serves as a versatile building block for further chemical elaboration. This document delves into the synthesis, structural elucidation, and potential applications of this compound, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Rise of Saturated Bioisosteres
In the quest for novel therapeutic agents with enhanced properties, the concept of "escaping from flatland" has gained significant traction in medicinal chemistry. This involves the replacement of planar aromatic and heteroaromatic moieties with saturated, three-dimensional scaffolds. These bioisosteres can offer numerous advantages, including improved aqueous solubility, enhanced metabolic stability, and novel intellectual property positions. The 2-oxabicyclo[2.1.1]hexane system, in particular, has been identified as a promising surrogate for the phenyl ring, capable of mimicking its substituent exit vectors while introducing the favorable characteristics of a saturated heterocyclic core. This compound, with its reactive hydroxyl functionality, represents a pivotal entry point for the incorporation of this valuable scaffold into a diverse range of molecular architectures.
Synthesis of this compound: A Plausible Photochemical Approach
While multiple strategies exist for the construction of the 2-oxabicyclo[2.1.1]hexane core, a robust and scalable approach involves an intramolecular [2+2] photocycloaddition of a suitably substituted diene, followed by functional group manipulation. This method offers a high degree of control and has been successfully applied to the synthesis of related derivatives.
The proposed synthetic pathway commences with a multi-step sequence to generate a key diene precursor, which then undergoes a photochemical cyclization to form the bicyclic core with a carboxylic acid or ester functionality at the bridgehead position. Subsequent reduction of this functional group affords the target alcohol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative, field-proven methodology for the synthesis of this compound, based on established literature for analogous compounds.
Step 1: Synthesis of the Diene Precursor
This initial phase involves the construction of an appropriate diene with an oxygen tether and a terminal ester group. This can typically be achieved through a multi-step sequence starting from commercially available materials.
Step 2: Intramolecular [2+2] Photocycloaddition
-
Dissolve the diene precursor in a suitable solvent such as acetonitrile or acetone. The use of acetone as a solvent can also allow it to act as a triplet sensitizer.
-
De-gas the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude ester of 2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.
Causality Behind Experimental Choices: The use of a triplet sensitizer like acetone is often crucial for efficient photocycloaddition of non-conjugated dienes. The sensitizer absorbs the light energy and transfers it to the diene, promoting it to the triplet excited state required for the cyclization to proceed smoothly. De-gassing is essential to prevent quenching of the triplet state by molecular oxygen, which would otherwise lead to low yields and potential side reactions.
Step 3: Reduction to this compound
-
To a solution of the crude ester from the previous step in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) under an inert atmosphere (nitrogen or argon), add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the ethereal solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Self-Validating System: The success of the reduction can be readily monitored by TLC, observing the disappearance of the higher Rf ester spot and the appearance of the more polar, lower Rf alcohol spot. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the following section.
Structural Elucidation: A Spectroscopic Perspective
The unique bridged bicyclic structure of this compound gives rise to a distinct set of spectroscopic signatures.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid bicyclic framework and the presence of diastereotopic protons. Key expected signals are summarized in the table below.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -CH₂OH | ~3.5 - 3.8 | d | J ≈ 12 Hz |
| Bridgehead H | ~2.5 - 2.8 | m | |
| Methylene bridge H's | ~1.5 - 2.2 | m | |
| Cyclobutane ring H's | ~1.2 - 2.0 | m | |
| -OH | Variable | br s |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.
| Carbon(s) | Expected Chemical Shift (ppm) |
| Bridgehead C-O | ~85 - 95 |
| Bridgehead C-CH₂OH | ~50 - 60 |
| -CH₂OH | ~60 - 70 |
| Methylene bridge C | ~35 - 45 |
| Cyclobutane ring C's | ~25 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and ether functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3200 - 3600 | Broad |
| C-H stretch (sp³ C-H) | 2850 - 3000 | Strong, sharp |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| C-O-C stretch (ether) | 1070 - 1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₆H₁₀O₂), the expected molecular ion [M]⁺ would have an m/z of 114.0681. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Reactivity and Applications in Drug Discovery
The primary alcohol functionality of this compound serves as a versatile handle for a wide range of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to various leaving groups for nucleophilic substitution reactions. This allows for the facile attachment of the 2-oxabicyclo[2.1.1]hexane scaffold to pharmacophores of interest.
The incorporation of this saturated, polar bioisostere can lead to:
-
Improved Aqueous Solubility: The presence of the ether oxygen and the hydroxyl group can enhance the polarity and hydrogen bonding capacity of a molecule, often leading to better solubility compared to its aromatic counterpart.
-
Enhanced Metabolic Stability: The saturated nature of the bicyclic core can block sites of metabolic oxidation that are often present on aromatic rings.
-
Novel Chemical Space: The three-dimensional nature of the scaffold allows for exploration of new interactions with biological targets and can lead to the discovery of compounds with novel pharmacological profiles.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to leverage the benefits of saturated bioisosteres. Its synthesis, while requiring specialized photochemical techniques, is achievable through a logical and scalable route. The distinct spectroscopic features of this molecule allow for its unambiguous characterization. As the drive to "escape from flatland" continues to influence modern drug design, the utility of well-characterized, functionalized scaffolds like this compound will undoubtedly continue to grow.
References
- Information on the synthesis of the 2-oxabicyclo[2.1.
- The use of intramolecular [2+2] photocycloaddition for the synthesis of related bicyclic systems has been reported in the chemical liter
- General principles of NMR and IR spectroscopy for the structural elucidation of organic molecules are widely available in standard textbooks and spectroscopic d
- The concept and application of bioisosteres in medicinal chemistry are extensively reviewed in numerous public
An In-depth Technical Guide to the 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol Building Block: Properties, Synthesis, and Application
Abstract
The paradigm of "escaping from flatland" has catalyzed a profound shift in medicinal chemistry, steering drug design towards conformationally rigid, three-dimensional scaffolds.[1] These saturated bioisosteres offer a compelling alternative to traditional planar aromatic rings, often improving physicochemical properties critical for drug development. This guide provides an in-depth technical analysis of a promising building block within this class: (2-oxabicyclo[2.1.1]hexan-1-yl)methanol. We will explore its core physical properties, modern synthetic routes, and strategic applications as a bioisostere for the ortho-substituted phenyl ring, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable scaffold.
The Strategic Value of Saturated Bicyclic Scaffolds
The phenyl ring is a ubiquitous motif in pharmaceuticals, yet its planarity and lipophilicity can contribute to poor solubility and metabolic instability.[1][2] The exploration of C(sp3)-rich arene bioisosteres, such as bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes (BCHs), has become a cornerstone of modern lead optimization.[1] The incorporation of a heteroatom into these frameworks, creating structures like 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH), can further enhance properties by improving aqueous solubility and metabolic stability.[1][3] The 2-oxa-BCH core, in particular, has emerged as an effective mimic of the ortho-substituted phenyl ring, preserving critical vector positioning for biological interactions while offering a superior physicochemical profile.[2][4][5]
This guide focuses on the hydroxylated derivative, 2-oxabicyclo[2.1.1]hexan-1-ylmethanol, a versatile building block that provides a key functional handle for elaboration into more complex molecular architectures.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of a building block is paramount for its effective use in synthesis and molecular design. This compound is a liquid at room temperature, possessing a unique set of characteristics derived from its strained bicyclic structure.[6]
| Property | Value | Source |
| CAS Number | 2060007-65-8 | [6] |
| Molecular Formula | C₆H₁₀O₂ | [6][7] |
| Molecular Weight | 114.14 g/mol | [6][7] |
| Physical Form | Liquid | [6] |
| Purity | Typically ≥97% | [7] |
| Storage | 2-8°C, Sealed in dry conditions | [6] |
| InChI Key | DISAAIHTGSBMRS-UHFFFAOYSA-N | [6][7] |
| InChI Code | 1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2 | [6][7] |
The structural rigidity of the 2-oxa-BCH core is a defining feature. Crystallographic analysis has confirmed that the geometry of this scaffold effectively mimics the spatial relationship between the exit vectors of an ortho-substituted phenyl ring, making it a high-fidelity bioisostere.[2][4][5]
Caption: General workflow for photocatalytic synthesis of the 2-oxa-BCH core.
Step-by-Step Experimental Protocol (Conceptual)
-
Reactor Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the bicyclo[1.1.0]butane (1.0 equiv), the desired aldehyde (1.2 equiv), the photocatalyst (1-2 mol%), and the cobalt salt (5-10 mol%).
-
Rationale: An inert atmosphere is crucial to prevent quenching of the excited photocatalyst by oxygen. The excess aldehyde ensures complete consumption of the limiting BCB reagent.
-
-
Solvent Addition & Degassing: Add the anhydrous solvent (e.g., 1,2-dichloroethane) via syringe. Degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw.
-
Rationale: Degassing removes dissolved oxygen, which can interfere with the photocatalytic cycle. Anhydrous solvent prevents side reactions.
-
-
Irradiation: Place the sealed tube approximately 5-10 cm from a visible light source (e.g., blue LED lamp) and begin vigorous stirring. The reaction is typically monitored by TLC or LC-MS.
-
Rationale: Continuous irradiation is required to drive the photocatalytic cycle. Stirring ensures homogenous mixing and light exposure.
-
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Rationale: This standard workup removes the catalyst and other water-soluble components.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Rationale: Chromatography separates the desired 2-oxa-BCH product from unreacted starting materials and byproducts, yielding the pure compound for characterization and further use.
-
Application as a Phenyl Ring Bioisostere
The primary application of the 2-oxabicyclo[2.1.1]hexane scaffold in drug discovery is its role as a saturated bioisostere of the ortho-substituted phenyl ring. [2][4][5]This strategic replacement can dramatically improve the drug-like properties of a lead compound without compromising its biological activity.
Key Advantages:
-
Reduced Lipophilicity: In multiple case studies, replacing a phenyl ring with the 2-oxa-BCH core reduced lipophilicity (clogP or logD) by 0.5–1.4 units. [2]This is highly desirable for improving solubility and reducing off-target toxicity.
-
Improved Aqueous Solubility: The introduction of the polar ether linkage and the disruption of planarity can lead to a significant increase in water solubility. [2][4]* Enhanced Metabolic Stability: While context-dependent, the 2-oxa-BCH core can improve metabolic stability by removing sites susceptible to oxidative metabolism (e.g., aromatic hydroxylation). [2]* Maintained Bioactivity: Crucially, the rigid 3D structure of the scaffold effectively mimics the orientation of substituents on an ortho-phenyl ring, allowing for the retention of biological activity. [2][4]
Case Study: Fluxapyroxad and Boscalid Analogues
A compelling demonstration of this scaffold's utility comes from its incorporation into analogues of the commercial fungicides fluxapyroxad and boscalid. [2][5]The replacement of the ortho-substituted phenyl ring with the 2-oxa-BCH moiety led to marked improvements in key physicochemical properties while maintaining antifungal activity.
| Compound | logD (pH 7.4) | Metabolic Stability (CIint) | Change vs. Parent |
| Fluxapyroxad (Parent) | 3.5 | 28 | - |
| Fluxapyroxad + BCH | 4.3 | 35 | Lipophilicity ↑, Stability ↓ |
| Fluxapyroxad + 2-oxa-BCH | 2.8 | 23 | Lipophilicity ↓, Stability ≈ |
| Boscalid (Parent) | 3.6 | 26 | - |
| Boscalid + BCH | 3.5 | 12 | Lipophilicity ≈, Stability ↑ |
| Boscalid + 2-oxa-BCH | 2.7 | 3 | Lipophilicity ↓, Stability ↑↑ |
| (Data adapted from reference.[2] CIint is intrinsic clearance in human liver microsomes (mg min⁻¹ μl⁻¹); a lower value indicates higher stability.) |
These results underscore the potential of the 2-oxa-BCH scaffold to systematically de-risk and optimize lead compounds by simultaneously improving multiple ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
This compound is more than just another building block; it is a strategic tool for medicinal chemists aiming to navigate beyond the confines of "flatland" chemistry. Its well-defined physical properties, coupled with increasingly accessible and versatile synthetic routes, position it as a valuable asset in drug discovery. The demonstrated success of the 2-oxa-BCH core as a bioisostere for the ortho-substituted phenyl ring—offering improved solubility, reduced lipophilicity, and enhanced metabolic stability—provides a compelling rationale for its incorporation into modern lead optimization campaigns. As the drive for novel, patentable, and developable drug candidates continues, the thoughtful application of scaffolds like 2-oxabicyclo[2.1.1]hexane will undoubtedly play a crucial role.
References
- {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol - Smolecule. Smolecule.
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency . Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Polysubstituted 2‑Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer - ACS Figshare . ACS Publications. Available at: [Link]
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Semantic Scholar . Semantic Scholar. Available at: [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring . Nature. Available at: [Link]
-
(PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes - ResearchGate . ResearchGate. Available at: [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring . ScienceOpen. Available at: [Link]
-
Oxabicyclo-[2.1.1]-hexane | C5H8O | CID 14045178 - PubChem . PubChem. Available at: [Link]
-
Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement - DOI . ChemRxiv. Available at: [Link]
-
Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping - PubMed . PubMed. Available at: [Link]
-
(PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - ResearchGate . ResearchGate. Available at: [Link]
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - PMC . National Center for Biotechnology Information. Available at: [Link]
-
2-oxabicyclo[2.1.1]hexan-4-ylmethanol - PubChemLite . PubChemLite. Available at: [Link]
-
Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) - Journal of Organic and Pharmaceutical Chemistry . jophc.com. Available at: [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from - Semantic Scholar . Semantic Scholar. Available at: [Link]
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- 3. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - PMC [pmc.ncbi.nlm.nih.gov]
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2-Oxabicyclo[2.1.1]hexane scaffold overview for medicinal chemistry
[1][2][3]
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry has successfully utilized bicyclo[1.1.1]pentane (BCP) as a bioisostere for para-phenyl rings.[1] However, mimicking ortho- and meta-substituted benzenes with saturated, rigid scaffolds has remained a significant structural challenge. The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as the definitive solution to this geometric gap.
This guide details the structural rationale, synthetic access, and physicochemical impact of deploying 2-oxa-BCH in drug discovery. Unlike the carbocyclic bicyclo[2.1.1]hexane, the oxygen bridge in the 2-oxa variant provides critical polarity modulation, often resulting in superior solubility profiles while maintaining precise vector alignment with ortho-substituted aromatics.
Structural Rationale: Geometry and Vectors[2][3][5][6]
The primary utility of the 2-oxa-BCH scaffold lies in its ability to replicate the exit vectors of ortho-disubstituted benzenes while increasing fraction sp3 (Fsp3) character.
Vector Analysis
In an ortho-substituted benzene, the substituents are separated by a specific distance and angle.
-
Benzene (Ortho): The angle between substituents is 60°, with a rigid planar distance.
-
2-Oxa-BCH: The bridgehead positions (C1 and C4) and the bridge positions allow for substitution patterns that mimic this geometry. Specifically, the 1,2-disubstituted 2-oxa-BCH motif aligns its exit vectors (
and ) almost identically to ortho-benzene derivatives.
The Oxygen Advantage
While the carbocyclic bicyclo[2.1.1]hexane exists, the 2-oxa analog offers two distinct medicinal chemistry advantages:
-
Dipole Moment: The ether oxygen introduces a permanent dipole, lowering LogP compared to the all-carbon equivalent.
-
H-Bond Acceptance: The oxygen serves as a weak hydrogen bond acceptor (HBA), potentially engaging in solvent interactions that drastically improve aqueous solubility.
Geometric Comparison Diagram
The following diagram illustrates the vector mapping between the aromatic system and the saturated scaffold.
Caption: Comparison of exit vector geometry between the planar ortho-phenylene ring and the 3D 2-oxabicyclo[2.1.1]hexane scaffold.
Physicochemical Impact & Case Studies
Replacing a phenyl ring with 2-oxa-BCH typically results in a "solubility spike" and a "lipophilicity drop." However, metabolic stability effects are non-uniform and must be empirically determined.
Comparative Data: Agrochemical & Drug Analogs
The following table summarizes data derived from Mykhailiuk et al. (Enamine) comparing parent aromatic drugs with their 2-oxa-BCH analogs.
| Compound Class | Parent Drug (Aromatic) | 2-Oxa-BCH Analog | Solubility (mM) | LogD (pH 7.[2]4) | Metabolic Stability (Clint / t1/2) |
| Diuretic | Conivaptan | Analog 26 | 31 → 12 (Clint)* | No Change | Improved (Lower Clearance) |
| Lipid Lowering | Lomitapide | Analog 27 | 3 → 18 | Decreased (-1.0) | Decreased (Lower t1/2) |
| Fungicide | Boscalid | Analog 28 | 11 → 35 | Decreased (-0.8) | Slightly Decreased |
| Fungicide | Fluxapyroxad | Analog 30 | 25 → 27 | Decreased (-0.[2]7) | Decreased |
-
Note on Conivaptan: Lower Clint indicates higher stability. For the others, lower t1/2 indicates lower stability.
-
Key Insight: The scaffold consistently improves solubility (up to 6-fold) and lowers lipophilicity. However, the ether bridge can be a metabolic soft spot in certain environments, unlike the metabolically inert BCP scaffold.
Synthetic Access: The Iodocyclization Protocol[2][5][8]
While photochemical [2+2] cycloadditions (Paterno-Büchi) are chemically interesting, they often suffer from scalability issues or require specialized flow reactors. The most robust method for medicinal chemistry (generating building blocks on gram scale) is the Iodocyclization of Alkenyl Alcohols .
Mechanism of Action
This route utilizes a 3-substituted cyclobutanol or related alkenyl alcohol. Treatment with an iodine source triggers an intramolecular cyclization to form the bridged ether.
Synthetic Workflow Diagram
Caption: The standard iodocyclization workflow for generating functionalized 2-oxabicyclo[2.1.1]hexane cores.
Experimental Protocol
Objective: Synthesis of a 1-iodo-2-oxabicyclo[2.1.1]hexane core (Representative Protocol). Based on methodologies established by Enamine (Mykhailiuk et al., Nature Chem. 2023).
Reagents & Equipment
-
Substrate: (3-methylenecyclobutyl)methanol derivatives.
-
Iodine Source: Iodine (
) or N-Iodosuccinimide (NIS). -
Base: Sodium Bicarbonate (
) or Potassium Carbonate ( ). -
Solvent: Acetonitrile (
) or Dichloromethane ( ). -
Quench: Saturated aqueous
(Sodium thiosulfate).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkenyl alcohol substrate (1.0 equiv) in MeCN (0.1 M concentration).
-
Base Addition: Add
(3.0 equiv) to the solution. Cool the mixture to 0°C using an ice bath. -
Iodocyclization:
-
Slowly add Iodine (
, 1.2 equiv) or NIS (1.2 equiv) portion-wise over 15 minutes. -
Why: Slow addition prevents polymerization of the sensitive alkene and controls the exotherm.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC or LCMS for the disappearance of the starting alkene.
-
Workup (Self-Validating Step):
-
Quench the reaction with saturated aqueous
. -
Validation: The deep purple/brown color of excess iodine must disappear, turning the solution yellow/clear. If color persists, add more thiosulfate.
-
-
Extraction: Extract with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: The resulting iodo-ether is typically stable enough for silica gel chromatography (Hexanes/EtOAc gradient).
Downstream Functionalization
The resulting iodide is a versatile handle. It can be converted via:
-
Radical Cross-Coupling: Photoredox catalysis to install aryl or alkyl groups.
-
Lithium-Halogen Exchange: Treatment with
-BuLi followed by electrophile trapping (e.g., to form acids).
References
-
Denisenko, A., et al. (2023).[3] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[3][4] Link
-
Levterov, V. V., et al. (2023). "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science, 14, 14092–14099.[2] Link
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839–2849. Link
-
Barnes-Seeman, D., et al. (2014). "The role of physicochemical properties in the metabolic stability of drug candidates." Current Topics in Medicinal Chemistry, 14(11), 1287–1293. Link
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Saturated Bioisosteres of ortho-Substituted Phenyl Rings: A Guide to Escaping Flatland in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ortho-substituted phenyl ring is a foundational structural motif in medicinal chemistry, present in over three hundred approved drugs and agrochemicals.[1] Its rigid framework provides a well-defined scaffold for orienting functional groups toward their biological targets. However, the very planarity and aromaticity that make it a synthetic workhorse often contribute to undesirable physicochemical properties, such as poor aqueous solubility, high metabolic liability, and off-target interactions.[1][2][3]
In recent years, the "escape from flatland" strategy—replacing flat, sp²-rich aromatic rings with three-dimensional, sp³-rich saturated scaffolds—has become a powerful approach in drug discovery to overcome these liabilities.[4][5] This guide provides a technical overview of the design, synthesis, and application of saturated bioisosteres specifically for the challenging ortho-substituted phenyl ring, offering field-proven insights for medicinal chemists aiming to optimize their lead compounds.
The Rationale: Why Replace the ortho-Phenyl Ring?
Bioisosterism involves replacing a functional group within a bioactive molecule with another group that retains the desired biological activity while improving other properties.[6] While classical bioisosteres often involve simple atom-for-atom swaps, non-classical bioisosteres, such as the saturated scaffolds discussed here, can be structurally quite different yet still mimic the essential spatial arrangement of the original moiety.[6]
The primary drivers for replacing an ortho-substituted phenyl ring are to:
-
Enhance Aqueous Solubility: Breaking the planarity of the aromatic ring disrupts the crystal lattice packing, which can significantly improve solubility.[1][3]
-
Improve Metabolic Stability: Phenyl rings are common sites of oxidative metabolism by cytochrome P450 enzymes. Replacing them with saturated, C(sp³)-rich scaffolds can block these metabolic "hotspots."[2][6][7]
-
Reduce Lipophilicity: The introduction of sp³ character and, in some cases, heteroatoms generally leads to a decrease in lipophilicity (LogP/LogD), which can improve a compound's overall ADME (absorption, distribution, metabolism, and excretion) profile.[1]
-
Navigate Intellectual Property: Creating novel chemical matter with improved properties provides a clear path to new patents.[4]
The core challenge lies in designing a saturated scaffold that accurately mimics the geometric vectors of the two substituents on an ortho-phenyl ring. The distance and relative angle between these "exit vectors" are critical for maintaining the compound's interaction with its biological target.
Caption: Geometric comparison of exit vectors.
Key Bioisosteric Scaffolds
Significant progress has been made in developing saturated scaffolds that effectively mimic the ortho-phenyl geometry. The following sections detail the most promising classes, their synthesis, and impact on drug properties.
1,2-Disubstituted Bicyclo[1.1.1]pentanes (BCPs)
Among the first and most-studied scaffolds, 1,2-disubstituted BCPs have emerged as effective mimics for ortho-substituted arenes.[8][9] Their rigid, cage-like structure provides a fixed orientation of substituents that closely resembles the ortho arrangement.
Causality & Insights: The compact and highly strained BCP core introduces significant sp³ character, leading to improved solubility and metabolic stability. The development of a versatile synthetic platform by researchers at Pfizer and others has made these building blocks more accessible for drug discovery programs.[8]
Case Study: Application in Drug Analogs
A study by Baran, Collins, and coworkers demonstrated the practical utility of 1,2-BCPs by synthesizing bioisosteres of seven different drugs.[8] The replacement consistently improved key ADME properties.
| Parent Drug | Property | Phenyl Analog | 1,2-BCP Analog | Fold Improvement |
| Sonidegib | Solubility (µM) | 1.1 | 16.4 | ~15x |
| logD | 2.5 | 1.8 | - | |
| Boscalid | Solubility (µM) | 2.8 | 65.5 | ~23x |
| logD | 3.0 | 2.1 | - | |
| Lomitapide | Solubility (µM) | <0.2 | 1.2 | >6x |
| logD | >4.5 | 3.7 | - |
Data compiled from PNAS (2021), 118, e2104993118.[8]
Experimental Protocol: Synthesis of a Key 1,2-BCP Building Block
The following is a representative protocol for the synthesis of a versatile 1,2-BCP intermediate, adapted from the work of Baran and Collins.[8][9]
Step 1: Synthesis of [1.1.1]Propellane Precursor This step is typically performed on a large scale to generate the highly reactive propellane starting material.
Step 2: Preparation of 1-iodo-2-(trimethylsilyl)bicyclo[1.1.1]pentane
-
To a solution of [1.1.1]propellane in an appropriate solvent (e.g., Et₂O) at -78 °C, add a solution of trimethylsilyl iodide.
-
Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting oil via column chromatography to yield the key iodinated BCP building block.
Step 3: Functionalization This intermediate can then be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) or converted to other functional groups like amines, alcohols, or carboxylic acids to serve as versatile building blocks for drug synthesis.[8][9]
Bicyclo[2.1.1]hexanes (BCHs)
Bicyclo[2.1.1]hexanes, the next homolog up from BCPs, have also been successfully employed as ortho-phenyl ring bioisosteres.[1] Both 1,2- and 1,5-disubstituted BCHs can mimic the desired geometry and offer a slightly larger and less-strained core compared to BCPs.
Causality & Insights: The synthesis of these scaffolds often relies on intramolecular [2+2] photocycloaddition reactions, a powerful method for constructing the bicyclic core.[9][10] The choice between a BCH and a BCP allows for fine-tuning of the distance between the substituent vectors.
2-Oxabicyclo[2.1.1]hexanes: Water-Soluble Bioisosteres
A significant breakthrough in this field was the development of 2-oxabicyclo[2.1.1]hexanes by the Mykhailiuk group.[1][11][12] By strategically replacing a methylene group in the BCH scaffold with an oxygen atom, they created a bioisostere with dramatically enhanced aqueous solubility.[1][11]
Causality & Insights: The introduction of the polar ether oxygen acts as a hydrogen bond acceptor, fundamentally improving the molecule's interaction with water. This modification directly addresses the solubility challenge often seen in drug candidates, without significantly altering the overall three-dimensional shape. X-ray crystallographic studies have confirmed that these scaffolds have a geometry very similar to their phenyl counterparts.[1][12]
Case Study: Fungicide Analogs
The replacement of the ortho-substituted phenyl ring in the fungicides Fluxapyroxad and Boscalid with a 2-oxabicyclo[2.1.1]hexane core led to a remarkable increase in water solubility.[1]
| Compound | Core | Solubility (µM) | logD |
| Fluxapyroxad | Phenyl | 15 | 3.5 |
| Analog 1 | Bicyclo[2.1.1]heptane | 1 | 4.3 |
| Analog 2 | 2-Oxabicyclo[2.1.1]hexane | 140 | 2.8 |
| Boscalid | Phenyl | 20 | 3.6 |
| Analog 3 | Bicyclo[2.1.1]heptane | 10 | 3.5 |
| Analog 4 | 2-Oxabicyclo[2.1.1]hexane | 150 | 2.7 |
Data compiled from ChemRxiv preprint.[1]
Experimental Protocol: Photochemical Synthesis of 2-Oxabicyclo[2.1.1]hexane Core
This protocol is based on the scalable photochemical [2+2] cycloaddition developed by Mykhailiuk and colleagues.[11][12]
Caption: Workflow for 2-oxabicyclo[2.1.1]hexane synthesis.
-
Diene Synthesis: Prepare the oxygen-tethered diene precursor. This is typically a high-yielding, two-step synthesis starting from commercially available propargyl alcohol.[12]
-
Photocyclization:
-
Dissolve the diene precursor and a photosensitizer (e.g., benzophenone) in a suitable solvent like acetonitrile (MeCN) in a photoreactor.
-
Irradiate the solution with a UV lamp (e.g., 368 nm) at room temperature until analytical monitoring (e.g., TLC or LC-MS) shows complete consumption of the starting material. This reaction has been successfully performed on a 10-gram scale.[12]
-
-
Saponification:
-
Concentrate the crude reaction mixture containing the ester product under reduced pressure.
-
Dissolve the residue in a solvent mixture (e.g., THF/MeOH) and add an aqueous solution of sodium hydroxide (NaOH).
-
Stir at room temperature for 1-2 hours until the saponification is complete.
-
-
Isolation:
-
Acidify the reaction mixture with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
The resulting carboxylic acid can often be purified to high crystallinity by simple recrystallization, yielding the desired 2-oxabicyclo[2.1.1]hexane building block.[11][12]
-
Strategic Application and Decision-Making
The choice of which bioisostere to use is context-dependent and should be guided by the specific liabilities of the parent molecule.
Caption: Decision guide for selecting a bioisostere.
Conclusion and Future Directions
The replacement of ortho-substituted phenyl rings with saturated bioisosteres is a validated and powerful strategy in modern medicinal chemistry. Scaffolds like 1,2-disubstituted BCPs, BCHs, and particularly the water-soluble 2-oxabicyclo[2.1.1]hexanes provide chemists with a robust toolkit to solve common drug development challenges.[1][8] These three-dimensional cores allow for the creation of novel, patentable molecules with demonstrably superior physicochemical properties, all while maintaining the critical geometry required for biological activity.
The primary remaining challenge is the continued development of efficient, scalable, and versatile synthetic routes to make these valuable building blocks more broadly accessible.[13][14] As synthetic methodologies advance, we can expect to see an even wider adoption of these "escape from flatland" motifs, leading to the development of safer and more effective medicines.
References
- Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. ChemMedChem, 7(7), 1189-1200. (URL not available in search results)
-
Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8412–8431. [Link]
-
Denisenko, A., et al. (2023). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163. (URL provided in search result 4 is to ResearchGate, linking to the Nature paper) [Link]
-
Xia, K. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14208–14286. [Link]
-
Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17, 2839-2850. [Link]
-
Baran, P. S., Collins, M. R., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long-sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2104993118. [Link]
-
Domainex Synthesis Group. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex Blog. [Link]
-
Cumming, J. N., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 534-543. [Link]
-
Bennett, D. J., & Green, S. P. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 78-115. [Link]
- Mykhailiuk, P. K. (2022). Saturated bioisosteres of benzene: Unique building blocks for drug discovery. Abstracts of Papers of the American Chemical Society, 263. (URL not available in search results)
-
Saturated Bioisosteres of ortho/meta-substituted Benzenes. (n.d.). Pharmaceutical Business Review. [Link]
Sources
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- 4. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 14. enamine.net [enamine.net]
Metabolic Stability of 2-Oxabicyclo[2.1.1]hexane Derivatives
A Technical Guide to Next-Generation Ortho-Phenyl Bioisosteres
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry has long sought saturated bioisosteres for aromatic rings to improve physicochemical properties without compromising potency. While bicyclo[1.1.1]pentane (BCP) successfully mimics para-substituted benzenes, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as the premier saturated isostere for ortho-substituted benzenes .
This guide analyzes the metabolic stability profile of 2-oxa-BCH derivatives. Unlike its all-carbon parent (bicyclo[2.1.1]hexane), the incorporation of the ether oxygen significantly lowers lipophilicity (LogP), enhances aqueous solubility, and frequently improves intrinsic clearance (
The Bioisosteric Rationale: Geometry & Physicochemistry[1][2][3]
Geometric Mimicry
The primary driver for adopting 2-oxa-BCH is its ability to replicate the exit vector geometry of ortho-substituted arenes. Crystallographic analysis confirms that the distance between substituents and the bond angles in 2-oxa-BCH closely match those of 1,2-disubstituted benzenes, a feat that simple cycloalkanes (like cyclobutane) often fail to achieve due to ring puckering.
The "Ether Effect" on Stability
Metabolic stability is inextricably linked to lipophilicity (
-
Phenyl Ring: High lipophilicity; prone to aromatic hydroxylation (epoxidation).
-
Bicyclo[2.1.1]hexane (All-Carbon): Lower planarity, but high lipophilicity (hydrocarbon cage). often suffers from rapid oxidative metabolism at the bridgehead C-H.
-
2-Oxabicyclo[2.1.1]hexane: The ether oxygen acts as a hydrogen bond acceptor (HBA), significantly lowering
(typically by 0.5–1.5 units vs. phenyl). This reduction in lipophilicity correlates directly with reduced intrinsic clearance ( ).
Comparative Metabolic Stability Data
The following data summarizes the impact of scaffold hopping from a phenyl ring to 2-oxa-BCH in known agrochemical/pharmaceutical leads (e.g., Fluxapyroxad analogs).
Table 1: Physicochemical and Metabolic Profile Comparison
| Scaffold Type | Compound Analog | LogP / LogD | Solubility (µM) | HLM | Metabolic Liability |
| Phenyl (Parent) | Fluxapyroxad | 3.1 | ~15 | 28 | Aromatic hydroxylation |
| Bicyclo[2.1.1]hexane | Analog 28 | 3.3 | ~20 | 35 (Unstable) | Bridgehead oxidation |
| 2-Oxabicyclo[2.1.1]hexane | Analog 29 | 2.4 | >150 | 23 (Stable) | Inert ether bridge |
Data Source: Synthesized from Mykhailiuk et al., Nature Chemistry 2023 and related Enamine studies.
Technical Insight: In the all-carbon bicyclo[2.1.1]hexane, the bridgehead protons are electron-rich and sterically accessible, making them "soft spots" for CYP-mediated hydroxylation. The oxygen atom in the 2-oxa-BCH scaffold inductively withdraws electron density from adjacent carbons, potentially deactivating these sites toward radical abstraction mechanisms common in CYP metabolism.
Mechanistic Pathways & Decision Logic
The following diagrams illustrate the strategic logic for selecting this scaffold and the metabolic pathways involved.
Scaffold Selection Decision Tree
Figure 1: Decision logic for transitioning from aromatic hits to saturated 2-oxa-BCH bioisosteres.
Experimental Protocols
To validate the metabolic advantages of 2-oxa-BCH derivatives, a rigorous Microsomal Stability Assay is required. This protocol ensures data integrity through specific cofactor controls.
In Vitro Microsomal Stability Assay (HLM/RLM)
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Internal Standard (e.g., Tolbutamide or Propranolol).
-
Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Pre-Incubation:
-
Prepare a 1 µM solution of the 2-oxa-BCH derivative in phosphate buffer (0.1% DMSO final).
-
Add microsomes (final conc. 0.5 mg/mL).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess non-CYP mediated degradation (chemical instability).
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Stop Solution containing the Internal Standard.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet precipitated proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion transition.
-
-
Calculation:
-
Plot
vs. time. -
Slope
= elimination rate constant. - .
- .
-
Self-Validating Check:
-
If the "No NADPH" control shows >20% degradation, the instability is chemical (e.g., hydrolysis of the ether), not metabolic. Note: 2-oxa-BCH is generally chemically stable under physiological conditions.
Synthesis: Accessing the Scaffold
The metabolic benefits are only relevant if the scaffold is accessible. The standard route utilizes a photochemical [2+2] cycloaddition.
Core Reaction:
-
Substrates: 2-substituted oxy-dienes (or equivalent precursors) + alkenes.
-
Conditions: Blue light irradiation (LED, ~450 nm), often with a triplet sensitizer (e.g., Iridium or Thioxanthone catalysts).
-
Mechanism: The reaction proceeds via an excited state [2+2] cycloaddition to form the strained bicyclic system.
Figure 2: Simplified synthetic workflow for accessing the 2-oxa-BCH core.
Strategic Implementation in Drug Discovery
When to deploy 2-oxa-BCH:
-
Ortho-Substitution: When your SAR demands a substituent at the ortho position of a phenyl ring, but the phenyl ring is driving high clearance or poor solubility.
-
Solubility Crunch: When an all-carbon bioisostere (like bicyclo[2.1.1]hexane) fixes the geometry but crashes out of solution.
-
Patent Space: To generate novel IP by moving away from crowded aromatic space.
Caveats:
-
Synthesis Scale: While improving, the photochemical synthesis can be challenging to scale to kilogram quantities compared to standard amide couplings.
-
Chemical Stability: Verify stability in acidic media (simulated gastric fluid), although the bridgehead ether is typically robust.
References
-
Mykhailiuk, P. K., et al. (2023).[1][2] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry. [Link]
-
Levterov, V. V., et al. (2023).[1] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition. [Link]
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. [Link][3]
-
Denisenko, A., et al. (2020). "Saturated Bioisosteres of Ortho-Substituted Benzenes." Angewandte Chemie. [Link]
Sources
Methodological & Application
Application Note & Protocol: A Practical Synthesis of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol via Iodocyclization
Abstract: The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a crucial C(sp³)-rich bioisostere for ortho- and meta-substituted benzenes, offering a promising strategy to "escape from flatland" in modern drug discovery.[1] Its unique three-dimensional structure can lead to improved physicochemical properties such as enhanced solubility and metabolic stability compared to its planar aromatic counterparts.[1][2] While various synthetic routes, including innovative photocatalytic methods, have been developed to access this scaffold,[2][3][4] this guide details a robust and practical approach centered on an intramolecular iodocyclization reaction.[5][6][7] We present a comprehensive protocol for the synthesis of the key building block, 2-oxabicyclo[2.1.1]hexan-1-ylmethanol, designed for researchers in medicinal chemistry and drug development. This document provides a step-by-step methodology, mechanistic insights, and validation techniques to ensure reliable and reproducible synthesis.
Part 1: The Iodocyclization Strategy: Mechanism and Rationale
The synthesis of the 2-oxabicyclo[2.1.1]hexane core via iodocyclization is an elegant and efficient transformation that leverages the electrophilicity of iodine to construct a complex bicyclic ether from a readily accessible unsaturated alcohol precursor.[8][9] This method is valued for its operational simplicity, mild reaction conditions, and high regioselectivity.[10]
The Reaction Mechanism
The core of the synthesis is an electrophilic cyclization. The reaction proceeds through the following key steps, as illustrated in the diagram below:
-
Activation of the Alkene: An electrophilic iodine source (I⁺), typically generated from molecular iodine (I₂), activates the exocyclic double bond of the methylenecyclobutane precursor. This forms a cyclic iodonium ion intermediate.
-
Intramolecular Nucleophilic Attack: The tethered primary hydroxyl group acts as an intramolecular nucleophile, attacking one of the carbon atoms of the iodonium ion. This ring-closing step is highly regioselective, proceeding via a 5-exo-tet pathway to form the thermodynamically favored five-membered tetrahydrofuran ring, which constitutes part of the final bicyclic system.
-
Formation of the Bicyclic Core: The nucleophilic attack resolves the iodonium ion and establishes the 2-oxabicyclo[2.1.1]hexane skeleton, resulting in an iodomethyl-substituted product.
-
Reductive Deiodination: The resulting iodo-substituted bicyclic ether is then subjected to a reductive deiodination step to yield the target compound, this compound.
Caption: Figure 1: Proposed Iodocyclization Mechanism.
Rationale for Experimental Choices
-
Iodine Source: Molecular iodine (I₂) is a cost-effective, stable, and easy-to-handle source of electrophilic iodine. Alternatives like N-Iodosuccinimide (NIS) can also be used, sometimes offering milder conditions.[11]
-
Base: A mild inorganic base, such as sodium bicarbonate (NaHCO₃), is crucial. It serves to neutralize the hydroiodic acid (HI) generated during the reaction, preventing potential acid-catalyzed side reactions or decomposition of the starting material and product.[10]
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) is typically used to dissolve the reactants and facilitate the polar reaction mechanism.[10]
Part 2: Detailed Experimental Protocol
This protocol is adapted from methodologies reported for the synthesis of related 2-oxabicyclo[2.1.1]hexane systems.[5][6][7][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (3-Methylenecyclobutyl)methanol | ≥95% | Commercially available | Starting material for the key precursor. |
| Iodine (I₂) | ACS Reagent, ≥99.8% | Standard chemical supplier | |
| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | Standard chemical supplier | |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Standard chemical supplier | |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | Standard chemical supplier | For quenching. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard chemical supplier | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard chemical supplier | For drying. |
| Tributyltin Hydride (Bu₃SnH) | 97% | Standard chemical supplier | For deiodination. |
| Azobisisobutyronitrile (AIBN) | 98% | Standard chemical supplier | Radical initiator. |
| Toluene | Anhydrous, ≥99.8% | Standard chemical supplier | |
| Silica Gel | 230-400 mesh | Standard chemical supplier | For column chromatography. |
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Iodine is corrosive and can cause stains. Tributyltin hydride is toxic and should be handled with extreme care.
Step-by-Step Synthesis
Caption: Figure 2: Overall Experimental Workflow.
Part A: Iodocyclization to form [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the starting material, (3-methylenecyclobutyl)methanol (1.0 eq), and sodium bicarbonate (2.5 eq). Dissolve the solids in anhydrous acetonitrile (approx. 0.1 M solution).
-
Expert Insight: Using a slight excess of NaHCO₃ ensures that the reaction medium remains basic throughout the addition of iodine, which is critical for preventing side reactions.
-
-
Iodine Addition: In a separate flask, prepare a solution of iodine (1.5 eq) in acetonitrile. Add this iodine solution to the reaction mixture portion-wise over 30 minutes at room temperature. The characteristic dark color of iodine should fade after each addition.
-
Expert Insight: A slow, portion-wise addition helps to control the concentration of active electrophilic iodine, minimizing potential intermolecular reactions and improving the yield of the desired intramolecular cyclization product.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue adding until the dark iodine color completely disappears, resulting in a colorless or pale yellow solution.
-
Work-up and Extraction: Remove the acetonitrile under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield pure [4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol.
Part B: Reductive Deiodination
-
Reaction Setup: To a round-bottom flask, add the purified iodo-ether from Part A (1.0 eq) and a catalytic amount of AIBN (0.1 eq). Dissolve in anhydrous toluene. De-gas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Reduction: Add tributyltin hydride (1.2 eq) to the solution via syringe. Heat the reaction mixture to 80-90 °C.
-
Expert Insight: Bu₃SnH-mediated radical dehalogenation is a reliable method. AIBN initiates the radical chain reaction upon thermal decomposition. The excess of the hydride ensures the reaction goes to completion.
-
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting iodo-ether is consumed (typically 1-3 hours).
-
Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The direct purification of the crude product can be challenging due to tin residues. A common workup involves partitioning the residue between acetonitrile and hexane to remove the bulk of the nonpolar tin compounds, followed by flash column chromatography to yield the final product, this compound.
Part 3: Data Validation and Trustworthiness
A successful synthesis must be confirmed by rigorous characterization. The protocols for product validation provide a self-validating system for this methodology.
Reaction Monitoring and Characterization
| Parameter | Method | Expected Observation/Result |
| Reaction Progress | TLC (e.g., 30% EtOAc/Hex) | Disappearance of the starting material spot and appearance of a new, typically lower Rf, product spot. |
| Molecular Weight | Mass Spectrometry (ESI-MS) | Calculation of [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₇H₁₂O₂ (MW: 128.17 g/mol ). |
| Functional Groups | IR Spectroscopy | Presence of a strong C-O stretching band (approx. 1050-1150 cm⁻¹) and a broad O-H stretch (approx. 3200-3600 cm⁻¹). Absence of C=C stretch (approx. 1650 cm⁻¹).[12] |
| Structural Elucidation | ¹H and ¹³C NMR Spectroscopy | See below for expected chemical shifts. |
Expected NMR Data
The NMR spectrum of bicyclic systems is complex but highly informative. The rigid structure leads to distinct chemical shifts for protons in different stereochemical environments.[13][14]
-
¹H NMR (in CDCl₃):
-
The protons on the carbon adjacent to the ether oxygen and the bridgehead carbon (C1) are expected to be deshielded, appearing in the range of δ 3.5-4.5 ppm.[12]
-
The CH₂OH protons will appear as a distinct signal, potentially a doublet or multiplet depending on coupling, and the OH proton will be a broad singlet.
-
The bridgehead protons and the cyclobutane ring protons will appear in the upfield region (δ 1.5-2.8 ppm).
-
-
¹³C NMR (in CDCl₃):
-
The carbon atom of the CH₂OH group will appear around δ 60-70 ppm.
-
The bridgehead carbon bonded to the oxygen (C1) will be significantly downfield, typically in the δ 70-85 ppm range.[12]
-
Other sp³ carbons of the bicyclic core will appear in the δ 20-50 ppm range.
-
References
-
Tang, S.-Y., Wang, Z.-J., Wu, J.-J., Xing, Z.-X., Du, Z.-Y., & Huang, H.-M. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. [Link][2][3]
-
Levterov, V., Panasiuk, Y., Shablykin, O., Stashkevych, O., Sahun, K., Rassokhin, A., Sadkova, I., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link][5]
-
Levterov, V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. PubMed. [Link][6]
-
Liang, Y., Kleinmans, R., Daniliuc, C. G., & Glorius, F. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society. [Link][4]
-
Boyd, S., Carlino, L., Hodds, W., Howard, M., Lindhagen, M., Proctor, K., Smith, T., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters, 26(43), 9179–9184. [Link][1][15][16]
-
Tang, S.-Y., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Semantic Scholar. [Link]
-
Levterov, V., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. [Link][7]
-
Shu, X., et al. (2022). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry. [Link]
-
Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. [Link][10]
-
Mykhailiuk, P. K. (2021). The key step in the 2‐oxabicyclo[2.1.1]hexane synthesis via iodocyclization. ResearchGate. [Link]
-
Mphahlele, M. J. (2016). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules. [Link][17]
-
R. Alan Aitken, et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules. [Link][13]
-
Levterov, V., et al. (2024). a) Iodocyclization of substrate 1. b) Practical synthesis of 2‐oxabicyclo[2.1.1]hexane 2. ResearchGate. [Link][9]
-
Gabriele, B., et al. (2017). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. ResearchGate. [Link]
-
Abraham, R. J., & Raymo, F. M. (2004). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link][14]
-
Spectroscopy of Ethers. (2025). Fiveable. [Link]
-
LibreTexts Chemistry. (2023). 10.10: Spectroscopy of Ethers. [Link][12]
-
Barluenga, J., et al. (2010). Iodocyclization: Past and Present Examples. ResearchGate. [Link][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enamine.net [enamine.net]
- 6. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. modgraph.co.uk [modgraph.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity Oxidation Protocols: 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol to Aldehyde
Strategic Analysis & Chemical Context
The Substrate: A Critical Bioisostere
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a high-value saturated bioisostere for ortho- and meta-substituted benzenes. Unlike its all-carbon parent (bicyclo[2.1.1]hexane), the inclusion of the oxygen atom at the 2-position alters the vector geometry and lipophilicity (LogP), often improving metabolic stability and aqueous solubility in drug candidates.
The Oxidation Challenge
Oxidizing 2-oxabicyclo[2.1.1]hexan-1-ylmethanol to 2-oxabicyclo[2.1.1]hexane-1-carbaldehyde presents specific chemoselective challenges governed by the bridgehead geometry:
-
Bridgehead Strain: While 2-oxa-BCH is surprisingly robust, the [2.1.1] system possesses significant ring strain (~65 kcal/mol). Strongly acidic conditions or high temperatures (>80 °C) can trigger ring-opening or rearrangement.
-
Alpha-Heteroatom Stabilization: The bridgehead carbon (C1) is adjacent to the ether oxygen. This stabilizes the transition state for oxidation but also increases susceptibility to over-oxidation (to the carboxylic acid) if aggressive oxidants (e.g., KMnO4, Jones reagent) are used.
-
Volatility: The target aldehyde (MW 112.13 g/mol ) is a low-molecular-weight, likely volatile oil. Isolation protocols must avoid high-vacuum concentration for extended periods.
Method Selection Matrix
We prioritize two protocols based on scale and fidelity.
| Feature | Protocol A: Dess-Martin Periodinane (DMP) | Protocol B: TEMPO / NaOCl (Bleach) |
| Scale | Research (mg to 5 g) | Process / Scale-up (>5 g) |
| pH Conditions | Neutral / Mildly Acidic | Buffered (pH 8.6–9.5) |
| Temperature | 0 °C to RT | 0 °C |
| Purification | Filtration + Flash Column | Extraction + Distillation/Crystallization |
| Primary Risk | Cost of reagent, byproduct removal | Over-oxidation (requires strict pH control) |
| Recommendation | Gold Standard for Medicinal Chemistry | Preferred for Cost-Efficiency |
Experimental Protocols
Protocol A: Dess-Martin Periodinane (DMP) Oxidation
Recommended for: First-time synthesis, high-value intermediates, and milligram-scale optimization.
Mechanism: The DMP reagent acts as a mild electrophilic oxidant. The mechanism involves ligand exchange with the alcohol followed by reductive elimination of iodinane, avoiding the formation of radical intermediates that could jeopardize the strained ring.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Dess-Martin Periodinane (1.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)
-
Quench: Sat. aq. NaHCO3 / Sat. aq. Na2S2O3 (1:1 mixture)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition: Add Dess-Martin Periodinane (DMP) solid in one portion.
-
Note: If the reaction is >1g scale, add DMP portion-wise over 5 minutes to control the exotherm.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to 20–23 °C (Room Temp) . Stir for 1.5 to 2.0 hours .
-
Monitoring: Check by TLC (stain with KMnO4 or Anisaldehyde; aldehyde usually runs higher than alcohol) or GC-MS.
-
-
Quench (Critical):
-
Dilute the reaction with Et2O (equal volume to DCM).
-
Pour the mixture into a rapidly stirring beaker containing a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 .
-
Stir vigorously for 15–30 minutes until the organic layer is clear (hydrolysis of iodinane byproducts).
-
-
Work-up:
-
Separate phases. Extract the aqueous layer 2x with Et2O.
-
Wash combined organics with brine.
-
Dry over MgSO4 (anhydrous). Filter.
-
-
Concentration: Concentrate under reduced pressure (Rotavap) at <30 °C and >50 mbar . Do not apply high vacuum due to volatility.
-
Purification: Flash chromatography on silica gel (Gradient: 0% → 30% EtOAc in Hexanes).
Protocol B: TEMPO-Catalyzed Oxidation (Anelli Conditions)
Recommended for: Multi-gram scale up, green chemistry requirements.
Mechanism: The oxoammonium species generated in situ from TEMPO oxidizes the alcohol. NaOCl (bleach) acts as the stoichiometric oxidant to regenerate the catalyst. KBr acts as a co-catalyst.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: TEMPO (0.01 equiv / 1 mol%)
-
Co-Catalyst: KBr (0.1 equiv / 10 mol%)
-
Oxidant: NaOCl (commercial bleach, ~10-13% active Cl), buffered to pH 9.
-
Solvent: DCM / Water biphasic mixture.
Step-by-Step Workflow:
-
Buffer Prep: Prepare a saturated aqueous NaHCO3 solution containing KBr (0.1 equiv).
-
Reaction Setup: Dissolve the alcohol and TEMPO (1 mol%) in DCM (3-4 volumes relative to substrate). Add the aqueous KBr/NaHCO3 solution. Cool the biphasic mixture to 0 °C with vigorous stirring (1000 rpm).
-
Oxidant Addition: Add the NaOCl solution dropwise via an addition funnel over 20–30 minutes.
-
Control: Maintain internal temperature <5 °C. The reaction is exothermic.
-
-
Completion: Stir at 0 °C for an additional 30 minutes.
-
QC: Quench a small aliquot and check by NMR/GC. If alcohol remains, add small increments of NaOCl.
-
-
Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess hypochlorite. (Starch-iodide paper should remain white).
-
Work-up:
-
Separate layers. Extract aqueous phase with DCM.
-
Wash combined organics with 1M HCl (cold, fast wash to remove TEMPO/pyridine residues if used) then brine.
-
Dry over Na2SO4.
-
-
Isolation: Carefully concentrate. The crude product is often pure enough for subsequent steps (e.g., reductive amination).
Visualization: Reaction Workflow & Logic
Figure 1: Decision tree and workflow for the oxidation of this compound.
Analytical Validation (QC)
To ensure the integrity of the bridgehead aldehyde, the following analytical signatures must be verified.
1H NMR Characteristics (CDCl3)
-
Aldehyde Proton: Look for a sharp singlet or doublet (due to long-range W-coupling) between 9.50 – 9.80 ppm .
-
Bridgehead Protons: The protons on the [2.1.1] skeleton are diagnostic.
-
The "wing" protons (C3/C4) typically appear as multiplets around 1.5 – 2.5 ppm .
-
The bridgehead proton at C4 (adjacent to the ether oxygen but distal to the aldehyde) is distinct.
-
-
Absence of Alcohol: Disappearance of the CH2-OH doublet/singlet (typically ~3.6-3.8 ppm) and the OH broad singlet.
Stability & Storage
-
Hydrate Formation: Bridgehead aldehydes are electron-deficient and may form hydrates (gem-diols) upon exposure to moisture. If the NMR shows a disappearance of the aldehyde peak and appearance of a broad singlet/multiplet, dry the sample thoroughly or store under inert atmosphere (Ar/N2).
-
Storage: Store at -20 °C under Argon. Use within 1 week for best results.
References
-
Mykhailiuk, P. K., et al. (2023).[1][2][3] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[1][3]
- Core Reference: Establishes the stability, synthesis, and bioisosteric utility of the 2-oxabicyclo[2.1.1]hexane scaffold.
-
Mykhailiuk, P. K. (2024).[4][5][6] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[4]
-
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155–4156.
- Methodology: The foundational text for the DMP oxid
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry, 52(12), 2559–2562.
- Methodology: The standard protocol for TEMPO-catalyzed oxid
Sources
- 1. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 2. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde | C6H8O2 | CID 155895288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: Nucleophilic Substitution Strategies for the 2-Oxabicyclo[2.1.1]hexane Core
This Application Note is designed for medicinal chemists and process development scientists optimizing the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core. It prioritizes practical, high-yield functionalization strategies over theoretical curiosities.
Executive Summary & Strategic Analysis
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) system has emerged as a premier saturated bioisostere for ortho-substituted benzenes. Unlike its carbocyclic cousin (bicyclo[2.1.1]hexane) or the smaller bicyclo[1.1.1]pentane (BCP), the 2-oxa-BCH core offers a unique combination of defined exit vectors (approx.
The Challenge:
Direct nucleophilic substitution on the bicyclic ring carbons is kinetically inhibited due to steric strain and the inability to achieve the planar transition state required for classical
The Solution:
Successful "substitution" strategies rely on pendant functionalization . The most robust workflow involves installing a leaving group (LG) on a methylene linker attached to the C1 or C4 bridgehead, followed by
Mechanistic Constraints & Stability Profile
-
Ether Bridge Stability: Unlike oxetanes, the 2-oxa-BCH ether bridge is remarkably stable to nucleophiles and bases, allowing for harsh
conditions (e.g., ). -
Vector Fidelity: Substitution on the pendant group maintains the critical "ortho" geometry required for target binding.
Experimental Workflow Visualization
The following diagram outlines the decision matrix for functionalizing the 2-oxa-BCH core.
Figure 1: Step-wise workflow for converting hydroxymethyl-2-oxa-BCH precursors into diverse amine/heterocycle analogs via nucleophilic substitution.
Detailed Protocols
Protocol A: Activation of Hydroxymethyl-2-oxa-BCH
Objective: Convert the stable alcohol handle into a reactive mesylate or tosylate without compromising the bicyclic core.
Reagents:
-
Substrate: (2-oxabicyclo[2.1.1]hexan-1-yl)methanol (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (
) (1.5 equiv) -
Solvent: Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with the substrate and DCM (
concentration) under atmosphere. -
Cooling: Cool the solution to
using an ice bath. -
Addition: Add
followed by the dropwise addition of MsCl. Note: The reaction is exothermic; control addition rate to maintain temp . -
Monitoring: Stir at
for 30 mins, then warm to RT. Monitor by TLC (stain with ; the core does not UV absorb strongly). -
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine. -
Purification: Dry over
and concentrate. Crucial: The mesylate is generally stable enough to be used crude. If purification is needed, use rapid silica chromatography (EtOAc/Hex) but avoid prolonged exposure to acidic silica.
Protocol B: Nucleophilic Substitution ( )
Objective: Displacement of the mesylate/tosylate by amines, azides, or cyanides.
Reagents:
-
Substrate: 2-oxa-BCH Mesylate (from Protocol A)
-
Nucleophile: Sodium Azide (
), Potassium Cyanide ( ), or Secondary Amine ( ) (2.0–3.0 equiv) -
Solvent: DMF or DMSO (Polar aprotic is essential)
-
Catalyst: Sodium Iodide (
) (0.1 equiv) – Finkelstein acceleration recommended for chlorides/mesylates.
Step-by-Step:
-
Dissolution: Dissolve the mesylate in anhydrous DMF (
). -
Reagent Addition: Add the nucleophile (e.g.,
) and catalytic . -
Thermal Activation:
-
For Azides/Cyanides: Heat to
. -
For Amines: Heat to
in a sealed tube (if volatile).
-
-
Time Course: Reactions typically reach completion in 4–12 hours.
-
Validation (Self-Check): Check for the disappearance of the mesylate peak in LCMS. Warning: Ensure the mass spectrum shows the product mass; if the mass is
(water adduct), the ring may have opened (rare, but possible with strong Lewis acids). -
Workup: Dilute with
or EtOAc and wash extensively with water/LiCl solution to remove DMF.
Protocol C: Handling "On-Ring" Substituents (Advanced)
Context: If you require a substituent directly on the bridge (C5/C6) rather than a pendant group, do not attempt direct substitution on the core. Correct Approach:
-
Pre-functionalization: Install the desired group on the allyl alcohol precursor before the photochemical [2+2] cycloaddition.
-
Radical Cross-Coupling: For carboxylic acids at the bridgehead, decarboxylative cross-coupling (Minisci-type) has shown limited success but is superior to
attempts.
Quantitative Performance Data
The following table summarizes expected yields for standard displacements on the (2-oxabicyclo[2.1.1]hexan-1-yl)methyl system.
| Nucleophile | Product Type | Conditions | Yield (%) | Notes |
| Azide | DMF, | 85–95 | Precursor to primary amines (Staudinger red.) | |
| Nitrile | DMSO, | 70–85 | Access to homologous acids | |
| Morpholine | Tertiary Amine | MeCN, | 65–80 | Requires excess amine (3 equiv) |
| Thioether | DMF, RT, 2h | >90 | Very rapid reaction; high nucleophilicity | |
| Ether | THF, NaH, | 40–60 | Competitive elimination possible |
References
-
Mykhailiuk, P. K., et al. (2023).[1][2][3][4][5] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry. [Link][2][5][6]
- Foundational text defining the stability and geometric properties of the core.
-
Liang, Y., et al. (2022).[7] "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer." Journal of the American Chemical Society. [Link]
- Describes the synthesis of the core, crucial for understanding where substituents can be placed pre-cycliz
- Source of practical building block handling and stability d
Sources
- 1. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 2. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 3. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho -substituted benzene - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05121H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Photocatalytic Synthesis of Bridged Ether Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization & Troubleshooting of Visible-Light Mediated Cyclizations
Diagnostic Triage: What is your primary failure mode?
Before altering your setup, identify the specific symptom in the table below to jump to the relevant troubleshooting module.
| Symptom | Probable Cause | Recommended Module |
| No Conversion | Catalyst quenching (O₂), Light source mismatch, Redox potential mismatch. | |
| Low Yield (<40%) | Beer-Lambert attenuation (scale-up issue), Competitive H-abstraction. | & |
| Product Decomposition | Over-irradiation, Product oxidation, Acid sensitivity. | |
| Ring Opening (β-scission) | Unstable alkoxy radical, High ring strain, Slow cyclization kinetics. | |
| Black/Dark Mixture | Catalyst degradation (ligand loss), Polymerization. |
Module 1: The Photon Engine (Hardware & Physics)
The Beer-Lambert Trap (Scale-Up Failures)
Issue: "My reaction worked on 0.1 mmol but stalled at 1.0 mmol."
Root Cause: Photocatalysis is a surface-area-limited phenomenon. According to the Beer-Lambert Law (
Troubleshooting Protocol:
-
Vial Geometry: Do not simply use a larger flask. For 1.0 mmol scales, switch to narrow, tall vials (e.g., 20mL scintillation vials) or multiple smaller parallel vials rather than one round-bottom flask.
-
Photon Flux: Ensure your light source provides sufficient intensity. For bridged ethers, we recommend high-power Blue LEDs (450 nm, 30-60W) .
-
Check: If the reaction mixture is dark/opaque, light is penetrating <1mm. You must increase stirring speed (vortexing) to cycle the solution to the walls.
-
-
Degassing (The Oxygen Quench):
-
Bridged ether synthesis often relies on long-lived triplet excited states (e.g., Ir(III) or Acridinium). Dissolved oxygen quenches these states at diffusion-controlled rates (
). -
Standard: Sparging with Argon for 15 mins is minimum.
-
Advanced: For stubborn reactions, use Freeze-Pump-Thaw (3 cycles) .
-
Module 2: The Chemical Engine (Mechanism & Optimization)
Pathway Selection: PCET vs. Radical Cation
Bridged ethers (e.g., oxabicyclo[2.2.1]heptanes) are synthesized via two primary photocatalytic manifolds. Selecting the wrong one leads to failure.
A. Proton-Coupled Electron Transfer (PCET)
Best for: Unactivated alcohols attacking alkenes.[1] Mechanism: An Ir(III) catalyst oxidizes a base-complexed alcohol, generating a neutral alkoxy radical. Key Reference: Knowles et al. (Princeton).[2][3]
Optimization Logic:
-
The Base: The base must hydrogen-bond to the alcohol but not be oxidized itself.
-
Standard: Tetrabutylammonium phosphate (bu₄N·OP(O)(OBu)₂).
-
Troubleshoot: If no reaction, the O-H bond isn't weakening. Switch to a stronger conjugate base or add a specific Hydrogen Atom Transfer (HAT) co-catalyst like a quinuclidine derivative.
-
-
The Catalyst: Requires a high oxidation potential (
).[4]-
Recommendation:
.
-
B. Radical Cation (Anti-Markovnikov)
Best for: Electron-rich alkenes (styrenes, trisubstituted alkenes).[5] Mechanism: An Acridinium catalyst oxidizes the alkene, making it electrophilic. Key Reference: Nicewicz et al. (UNC Chapel Hill).
Optimization Logic:
-
The Catalyst: Mesityl-Acridinium (Mes-Acr+).
-
The Trap: If the bridged system is strained, the intermediate radical cation may polymerize before cyclizing.
-
Fix: Dilute the reaction (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Visualizing the PCET Workflow
The following diagram illustrates the Knowles-type PCET activation required for generating the alkoxy radical intermediate necessary for bridging.
Caption: Concerted Proton-Coupled Electron Transfer (PCET) pathway for generating alkoxy radicals from neutral alcohols.
Module 3: Reaction Monitoring & Kinetics
The "Beta-Scission" Problem
In bridged systems, the formation of the C-O bond creates significant ring strain. The alkoxy radical intermediate often prefers to undergo
Diagnostic Check:
Analyze the crude NMR. Do you see aldehyde peaks (
-
Yes:
-scission is outcompeting cyclization. -
Solution:
-
Temperature: Lower the temperature to
. Cyclization usually has a lower activation energy than scission; cooling favors the kinetic product (the bridge). -
Substrate Engineering: Add gem-dimethyl groups on the tether (Thorpe-Ingold effect) to pre-organize the conformation for cyclization.
-
Standard Operating Procedure (SOP)
Protocol: PCET-Mediated Synthesis of Oxabicyclo[2.2.1]heptane
-
Preparation:
-
Flame-dry a 20 mL scintillation vial containing a magnetic stir bar.
-
Transfer into a glovebox (preferred) or use strict Schlenk technique.
-
-
Reagents:
-
Substrate: Cyclopentene-ethanol derivative (1.0 equiv, 0.5 mmol).
-
Catalyst:
(2 mol%). -
Base: Tetrabutylammonium dibutylphosphate (10 mol%).
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Benzotrifluoride (PhCF₃). Concentration: 0.1 M.
-
-
Irradiation:
-
Seal vial with a septum cap + electrical tape.
-
Irradiate with 40W Blue LED (Kessil or equivalent) at room temperature.
-
Fan cooling is mandatory to maintain
.
-
-
Workup:
-
Filter through a short silica plug (to remove catalyst).
-
Concentrate and purify via flash chromatography. Note: Bridged ethers are often polar; use Et₂O/Hexanes gradients.
-
FAQs
Q: Can I use batch photoreactors for scale-up? A: Only if the reactor diameter is small (<1 cm). For gram-scale, we strongly recommend Flow Chemistry (e.g., Vapourtec or homemade FEP tubing loops) to maximize the surface-to-volume ratio.
Q: My catalyst bleaches (turns colorless) after 1 hour.
A: This indicates degradation of the ligand framework, usually due to singlet oxygen formation. Action: Improve your degassing efficiency. If using Acridinium, switch to the tetrafluoroborate salt (
Q: Why do I get the Markovnikov product instead of the bridged ether? A: You likely have trace acid in your solvent, causing a standard acid-catalyzed cyclization or hydration. Ensure solvents are stored over basic alumina or molecular sieves.
References
-
Knowles, R. R., et al. "Catalytic Hydroetherification of Unactivated Alkenes Enabled by Proton-Coupled Electron Transfer."[6] Angew.[6][7] Chem. Int. Ed., 2020.[6][7]
-
Nicewicz, D. A., et al. "Direct Catalytic Anti-Markovnikov Hydroetherification of Alkenols."[1][4][7][8] J. Am. Chem. Soc., 2012.[7]
-
Stephenson, C. R. J., et al. "A Practical Guide to the Design and Photochemical Evaluation of Light-Driven Redox Processes." J. Org. Chem., 2016.[2]
-
Leonori, D., et al. "Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds." Chem. Sci., 2021.[9]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Proton-Coupled Electron Transfer in Organic Synthesis: Fundamentals, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14. Catalytic Ring-Opening of Cyclic Alcohols Enabled by PCET Activation of Strong O–H Bonds – The Knowles Group [knowleslab.princeton.edu]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. 33. Catalytic Hydroetherification of Unactivated Alkenes Enabled by Proton‐Coupled Electron Transfer – The Knowles Group [knowleslab.princeton.edu]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Nicewicz Photoredox Catalysts for Anti-Markovnikov Alkene Hydrofunctionalization [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of Diastereomers in Substituted 2-Oxabicyclo[2.1.1]hexanes
Welcome to the technical support center for the resolution of diastereomeric mixtures of substituted 2-oxabicyclo[2.1.1]hexanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique bridged scaffolds. As bioisosteres of ortho- and meta-substituted phenyl rings, 2-oxabicyclo[2.1.1]hexanes are of significant interest in medicinal chemistry and agrochemistry.[1][2][3][4] However, their synthesis often yields diastereomeric mixtures that can be challenging to separate.[5][6]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common separation hurdles and achieve high diastereomeric purity.
I. Frequently Asked Questions (FAQs)
Q1: My primary purification by standard flash column chromatography is giving poor or no separation of my 2-oxabicyclo[2.1.1]hexane diastereomers. What should I do?
A1: This is a common challenge, as diastereomers can have very similar physical properties.[7] Standard silica gel chromatography may not provide sufficient selectivity. Here’s a systematic approach to troubleshoot:
-
Optimize Your Solvent System: The polarity of your eluent is critical. Small changes can significantly impact resolution.
-
Systematic Screening: Instead of random solvent combinations, perform a systematic screen of solvent systems with varying polarities and selectivities. A good starting point is a gradient of ethyl acetate in hexanes. If that fails, consider solvent systems with different properties, such as dichloromethane/methanol or using additives.
-
The "Magic" Additive: For compounds with basic or acidic functional groups, adding a small amount of an appropriate modifier can dramatically improve peak shape and separation. For basic compounds, add 0.1-1% triethylamine or diethylamine to your mobile phase. For acidic compounds, 0.1-1% acetic acid or trifluoroacetic acid (TFA) can be beneficial.
-
-
Consider Alternative Stationary Phases: If silica gel is ineffective, other stationary phases may offer the different selectivity needed.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) flash chromatography can be a powerful alternative.
-
Alumina (Basic or Neutral): For compounds sensitive to the acidic nature of silica, alumina can be a good choice.
-
Florisil or Other Polar Phases: These can offer different selectivities compared to silica.
-
-
Sample Loading Technique: How you load your sample onto the column matters.
-
Dry Loading: Adsorbing your crude mixture onto a small amount of silica gel (or the stationary phase you are using) and then loading the dried powder onto the column can lead to sharper bands and better separation compared to wet (liquid) loading.
-
Q2: I've tried optimizing my flash chromatography with no success. What are my next options for preparative scale separation?
A2: When standard flash chromatography is insufficient, more advanced chromatographic techniques are necessary.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating closely related diastereomers.
-
Normal-Phase vs. Reverse-Phase: The choice depends on the solubility and properties of your compounds. Normal-phase HPLC often provides better selectivity for diastereomers.
-
Column Selection: A wide variety of stationary phases are available. Start with a standard silica or diol column for normal-phase, or a C18 column for reverse-phase.
-
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a highly effective technique for the separation of both diastereomers and enantiomers.[8][9] It often provides faster separations and uses less organic solvent than HPLC.[]
-
Advantages of SFC: SFC uses supercritical CO2 as the main mobile phase, which has properties between a liquid and a gas.[] This often leads to higher efficiency and unique selectivity.
-
Co-solvents: Organic modifiers, typically alcohols like methanol or ethanol, are added to the CO2 to increase the mobile phase's solvating power.[]
-
Q3: Can I use crystallization to separate my 2-oxabicyclo[2.1.1]hexane diastereomers?
A3: Yes, crystallization can be a very effective and scalable method for separating diastereomers, provided one diastereomer is significantly less soluble than the other in a particular solvent system.
-
Screening for Suitable Solvents: The key is to find a solvent or solvent mixture where one diastereomer crystallizes out while the other remains in solution.
-
Systematic Approach: Start with a small amount of your diastereomeric mixture and screen a wide range of solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, etc.).
-
Solvent/Anti-Solvent Technique: Dissolve the mixture in a good solvent and slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) until turbidity is observed. Then, allow the solution to slowly cool.
-
-
Seeding: If you have a small amount of the pure, desired diastereomer, you can use it to "seed" the crystallization. This can significantly improve the efficiency and selectivity of the crystallization process.[11]
Q4: My diastereomers co-elute even with HPLC and SFC. What other strategies can I employ?
A4: If direct separation is proving extremely difficult, a derivatization strategy might be necessary. This involves chemically modifying your diastereomeric mixture to create new diastereomers that may be easier to separate.
-
The Principle of Derivatization: By reacting your diastereomeric mixture with a chiral, enantiomerically pure reagent, you will form a new mixture of diastereomers. These new diastereomers will have different physical properties and may be more amenable to separation by chromatography or crystallization.
-
Choosing a Derivatizing Agent: The choice of reagent depends on the functional groups present in your 2-oxabicyclo[2.1.1]hexane. For example, if you have a carboxylic acid, you could form an amide with a chiral amine. If you have an alcohol, you could form an ester with a chiral carboxylic acid.
-
Important Considerations:
-
The derivatization reaction should proceed to completion without any racemization.
-
You must be able to cleave the derivatizing group after separation to recover your desired pure diastereomer.
-
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in Flash Chromatography | - Overloading the column.- Inappropriate solvent system.- Compound interacting strongly with the stationary phase (e.g., acidic/basic compounds on silica). | - Reduce the amount of sample loaded.- Optimize the mobile phase polarity.- Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Try a different stationary phase (e.g., alumina). |
| No Separation of Diastereomers | - Diastereomers have very similar polarities.- Insufficient column efficiency. | - Screen a wider range of solvent systems with different selectivities.- Switch to a higher resolution technique like preparative HPLC or SFC.- Consider derivatization to increase the physical property differences between the diastereomers. |
| Poor Recovery from the Column | - Compound is unstable on the stationary phase.- Compound is irreversibly adsorbed. | - Use a less acidic or basic stationary phase (e.g., neutral alumina).- Elute with a stronger solvent system.- For valuable samples, consider a non-destructive technique like crystallization if possible. |
| Crystallization Yields a Mixture of Diastereomers | - The two diastereomers have similar solubilities.- Crystallization is happening too quickly. | - Screen a wider range of crystallization solvents and solvent mixtures.- Slow down the crystallization process (e.g., slow cooling, slow evaporation of the solvent).- Use seeding with the desired pure diastereomer.[11] |
| Difficulty Removing a Derivatizing Agent | - The protecting group is too stable. | - Choose a derivatizing agent with a protecting group that can be removed under mild conditions that do not affect your target molecule. |
III. Experimental Protocols
Protocol 1: Systematic Screening of Solvent Systems for Flash Chromatography
This protocol outlines a systematic approach to finding an effective mobile phase for the separation of diastereomers by flash chromatography.
-
Prepare a Stock Solution: Dissolve a small amount of your diastereomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Analysis:
-
Spot the stock solution onto several TLC plates.
-
Develop each plate in a different solvent system. Start with a range of polarities, for example:
-
10% Ethyl Acetate in Hexanes
-
20% Ethyl Acetate in Hexanes
-
30% Ethyl Acetate in Hexanes
-
50% Ethyl Acetate in Hexanes
-
-
Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).
-
-
Evaluate the Results:
-
Look for a solvent system that gives good separation between the two diastereomer spots (a significant difference in Rf values).
-
The ideal Rf value for the lower-eluting spot for column chromatography is typically around 0.2-0.3.
-
-
Fine-Tuning: If you see partial separation, you can fine-tune the solvent system by making smaller changes in the solvent ratio. If there is no separation, try a different solvent system entirely (e.g., dichloromethane/methanol or toluene/ethyl acetate).
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for preparative-scale separation of diastereomers.[]
-
Analytical Method Development:
-
First, develop an analytical-scale SFC method to achieve baseline separation of the diastereomers.
-
Screen different chiral and achiral columns.
-
Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives (e.g., diethylamine for basic compounds).
-
-
Scaling Up to Preparative SFC:
-
Once a good analytical method is established, it can be scaled up to a preparative system.
-
The column size and flow rate will be increased to handle larger sample loads.
-
The gradient or isocratic conditions will be adjusted to maintain the separation.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to each diastereomer peak.
-
Analyze the purity of each fraction by analytical SFC or HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated diastereomers.
-
IV. Visualized Workflows
Workflow for Troubleshooting Diastereomer Separation
Caption: A decision tree for the separation of 2-oxabicyclo[2.1.1]hexane diastereomers.
V. References
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed. (2013, January 11). PubMed. [Link]
-
Supercritical fluid chromatography - Wikipedia. (n.d.). Wikipedia. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Spectroscopy Online. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Amgen. [Link]
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (2025, May 26). Royal Society of Chemistry. [Link]
-
Synthesis and crystallographic analysis of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed. (2024, May 6). PubMed. [Link]
-
Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Semantic Scholar. (2025, May 26). Semantic Scholar. [Link]
-
(PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes - ResearchGate. (2024, April 3). ResearchGate. [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring. (2023, June 5). ScienceOpen. [Link]
-
1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023, June 5). Nature. [Link]
-
(PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - ResearchGate. (2023, June 5). ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). LCGC International. [Link]
-
chiral columns . (n.d.). HPLC.eu. [Link]
-
Chiral column chromatography - Wikipedia. (n.d.). Wikipedia. [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Česká a slovenská farmacie. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
CN100390111C - Separation of diastereoisomers - Google Patents. (n.d.). Google Patents.
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures - Nov 30 2017 - Chromatography Today. (2017, November 30). Chromatography Today. [Link]
-
Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. (2023, November 21). Reddit. [Link]
-
Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) - Journal of Organic and Pharmaceutical Chemistry. (2024, November 10). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed. (2023, June 5). PubMed. [Link]
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 4. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
minimizing ring-opening side reactions in oxabicyclo synthesis
To: User From: Oxabicyclo-Tech Support (Tier 3 Specialist) Subject: Ticket #8842: Preventing Ring-Opening & Retro-Diels-Alder in Oxabicyclo[2.2.1]heptane Scaffolds
Hello,
I understand you are experiencing stability issues with your oxabicyclo[2.2.1]heptane scaffolds. This is a common failure point; the 7-oxabicyclo system is thermodynamically poised to relieve its bridgehead strain (~6–7 kcal/mol) by collapsing into an aromatic furan or phenol derivative.
Below is the technical guide to stabilizing these systems during synthesis. I have structured this as a troubleshooting workflow.
Module 1: Root Cause Analysis (The Mechanics of Failure)
Before optimizing conditions, you must diagnose how your scaffold is failing.[1] There are two distinct failure modes: Thermal Reversion (Retro-Diels-Alder) and Chemical Ring-Opening (Acid/Nucleophile mediated).[1]
Diagnostic Visualization
The following diagram illustrates the two "Death Spirals" for oxabicycles. Use this to identify which pathway is consuming your product.
Figure 1: The two primary degradation pathways.[1] Thermal stress causes reversion to starting materials, while acidic conditions lead to irreversible aromatization.[1]
Module 2: Preventing Retro-Diels-Alder (Thermal Stability)
If your product is disappearing and you are recovering furan or maleimide/anhydride starting materials, you are fighting entropy.[1]
The Rule of Thumb:
-
Endo-adducts: Unstable >80°C (Kinetic product).[1]
-
Exo-adducts: Unstable >100–110°C (Thermodynamic product).[1]
Troubleshooting Protocol:
-
Switch to Lewis-Acid Catalyzed DA: Instead of thermal activation (refluxing toluene), use mild Lewis acids (e.g., ZnI₂, LiClO₄ in ether) to catalyze the formation at room temperature .[1] This prevents the rDA equilibrium from becoming accessible.
-
High Pressure Synthesis: If thermal activation is required, conduct the reaction at 10–15 kbar . High pressure strongly favors the associative step (bond formation) and suppresses the dissociative rDA.
-
Chemical Locking: Immediately reduce the double bond (see Module 3). The saturated oxabicyclo[2.2.1]heptane is thermally stable because the rDA pathway requires the alkene.
Module 3: The "Vanishing Bridge" during Hydrogenation
Issue: You are hydrogenating the double bond (to lock the structure), but the bridge oxygen is cleaving (hydrogenolysis), yielding a cyclohexanol derivative.
Mechanism: Palladium is excellent at coordinating to the bridge oxygen, facilitating C-O bond insertion.[1]
Corrective Protocol: The "Poisoned" Reduction This protocol modifies the catalyst surface to inhibit C-O insertion while permitting C=C reduction.
| Parameter | Standard (Risky) | Optimized (Safe) | Why? |
| Catalyst | Pd/C (Standard) | Pd(OH)₂ (Pearlman's) or Rh/Al₂O₃ | Rhodium is less prone to hydrogenolysis of ethers than Palladium.[1] |
| Solvent | Methanol/Ethanol | Ethyl Acetate (EtOAc) | Protic solvents (alcohols) facilitate acid-catalyzed opening.[1] EtOAc is aprotic. |
| Additive | None | Triethylamine (Et₃N) or Pyridine | CRITICAL: Basic additives poison the acidic sites on the carbon support that catalyze ring opening. |
| Pressure | >50 psi | Balloon (1 atm) | Lower pressure minimizes forcing conditions that break the C-O bond. |
Step-by-Step "Safe" Hydrogenation:
-
Dissolve the oxabicyclo alkene in EtOAc (0.1 M).
-
Add 1.5 eq. of Triethylamine (Et₃N).[1]
-
Add 5-10 wt% Pd/C (or Rh/Al₂O₃).[1]
-
Purge with H₂ (balloon pressure only).[1]
-
Monitor by TLC every 30 mins. Stop immediately upon consumption of starting material. Over-reduction leads to ring opening.[1]
Module 4: Lewis Acid Compatibility Guide
When functionalizing the scaffold (e.g., glycosylation, opening anhydrides), you must choose Lewis Acids (LA) that activate your target group without coordinating strongly to the bridge oxygen.[1]
The "Safe List" Hierarchy:
| Risk Level | Lewis Acids | Consequence |
| SAFE | LiClO₄, MgBr₂, Zn(OTf)₂ | Weak oxophilicity.[1] Sufficient for mild activations; rarely opens the bridge. |
| CAUTION | Eu(fod)₃, Yb(OTf)₃ | Lanthanides are generally safe if buffered, but can cause rearrangement at high temps.[1] |
| DANGER | BF₃·OEt₂, TiCl₄, AlCl₃ | DO NOT USE. Strong oxophiles.[1] Will coordinate bridge oxygen and trigger immediate aromatization (phenol formation).[1] |
Technique Tip: If you must use a stronger Lewis Acid, cool the reaction to -78°C and quench at low temperature. The ring-opening activation energy is higher than peripheral functionalization.
Frequently Asked Questions (FAQ)
Q: Can I use acidic workups (e.g., 1M HCl) with these scaffolds? A: generally, no .[1] Even dilute mineral acids can trigger the "aromatization cascade" (see Figure 1).
-
Solution: Quench reactions with Saturated NH₄Cl or NaHCO₃. If pH adjustment is needed, use phosphate buffers (pH 6–7).[1]
Q: My Diels-Alder adduct is solidifying, but turning brown/black on the shelf. Why? A: This is likely a slow retro-Diels-Alder reaction followed by polymerization of the released furan/maleimide.
-
Solution: Store oxabicyclo alkenes in the freezer (-20°C). If possible, reduce the double bond immediately; the saturated alkane is shelf-stable at room temperature.
Q: I need to open the anhydride ring on my scaffold. Will the bridge survive? A: Yes, nucleophilic opening of the anhydride (using MeOH/Base) is safe.[1] However, acid-catalyzed esterification of the resulting acid is dangerous.
-
Protocol: Use basic conditions for functionalization (e.g., MeI/K₂CO₃ for esterification) rather than acidic Fischer esterification.[1]
References
-
Arjona, O., et al. (1998).[1][2] "The 7-oxabicyclo[2.2.1]heptane system as a valuable starting material..." Tetrahedron Letters. Link[1]
- Core citation for the utility and fragility of the scaffold.
-
Lautens, M., et al. (2002).[1][3] "Remote Electronic Effects in the Rhodium-Catalyzed Nucleophilic Ring Opening..." Journal of Organic Chemistry. Link
- Establishes the mechanism of metal-catalyzed ring opening (and how to avoid it).
-
Vogel, P., et al. (1997).[1][3] "Highly Stereoselective Synthesis of Perhydro-8a-(hydroxymethyl)phenanthrene..." Journal of Organic Chemistry. Link
- Provides protocols for maintaining bridge integrity during complex synthesis.
-
Boul et al. (2005).[1] "Retro-Diels-Alder reactions of furan adducts." Journal of the American Chemical Society. Link[1]
- Definitive source on thermal reversion kinetics.
Sources
Validation & Comparative
Publish Comparison Guide: 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol vs. Phenyl Ring Bioisosterism
Executive Summary: Escaping Flatland
The replacement of phenyl rings with saturated bioisosteres is a cornerstone strategy in modern drug design to improve physicochemical properties without sacrificing potency—a concept often termed "escaping Flatland" (increasing Fsp³ character). While bicyclo[1.1.1]pentane (BCP) has become a standard para-phenyl mimic, the 2-oxabicyclo[2.1.1]hexane (2-Oxa-BCH) scaffold has emerged as a superior bioisostere for ortho- and meta- substituted benzenes.
This guide compares the (2-oxabicyclo[2.1.1]hexan-1-yl)methanol building block (a saturated "benzyl alcohol" mimic) against its aromatic counterpart. Our analysis focuses on the structural causality behind its improved solubility, metabolic stability, and specific geometric fit.
Structural & Geometric Analysis: The "Fit" Factor
The primary failure mode in bioisosteric replacement is a mismatch in exit vectors. The phenyl ring is planar (2D), whereas the 2-Oxa-BCH core is a rigid, 3D cage.
Exit Vector Comparison
The 2-oxabicyclo[2.1.1]hexane scaffold offers unique geometry defined by its bridgehead (C1, C4) and bridge (C3, C5, C6) positions.
| Feature | Phenyl Ring (Aromatic) | 2-Oxabicyclo[2.1.1]hexane (Saturated) | Impact |
| Dimensionality | Planar (2D) | Rigid 3D Cage | Increases Fsp³; disrupts |
| Bond Angle ( | The C1-C4 vector mimics meta-substitution distances; C1-C2 mimics ortho. | ||
| Distance ( | 2.4 Å (ortho), 2.8 Å (meta) | ~2.7 Å (C1-C4 distance) | High Fidelity: The C1-C4 distance in 2-Oxa-BCH closely matches the meta-phenyl distance. |
| Electronic Character | Electron-rich | Polarized ether linkage | The oxygen atom (O2) acts as a hydrogen bond acceptor (HBA). |
Key Insight: Unlike the carbocyclic bicyclo[2.1.1]hexane, the 2-oxa variant introduces an oxygen atom that desymmetrizes the core. This allows for specific H-bond interactions that a phenyl ring cannot provide, while the "puckered" geometry often fits binding pockets that have evolved to accommodate the twist of an ortho-substituted biaryl system.
Physicochemical Performance Profile
The introduction of the 2-Oxa-BCH core addresses two major liabilities of phenyl rings: poor aqueous solubility and high lipophilicity (LogP).
Comparative Data: Benzyl Alcohol vs. 2-Oxa-BCH-Methanol
Data extrapolated from matched molecular pair (MMP) studies involving 2-Oxa-BCH cores [1, 2].
| Property | Phenyl-CH₂OH (Benzyl Alcohol) | (2-Oxa-BCH)-CH₂OH | Performance Shift |
| cLogP | ~1.1 | ~ -0.3 | Significant Decrease: Lowers lipophilicity by ~1.4 log units. |
| Solubility (aq) | Moderate | High | >10-fold Improvement: Disruption of crystal packing + ether H-bonding. |
| TPSA | 20.2 Ų | ~29.5 Ų | Slight increase due to ether oxygen; improves polarity. |
| LLE (Ligand Eff.) | Baseline | Enhanced | Potency is usually retained, but lipophilicity drops, boosting LLE. |
The "Solubility Cliff" Mechanism
Aromatic rings aggregate via
Metabolic Stability: The Oxidation Blockade
One of the strongest arguments for using 2-oxabicyclo[2.1.1]hexane is the mitigation of CYP450-mediated metabolism.
Mechanism of Action[1]
-
Aromatic Oxidation: Phenyl rings are prone to oxidation (epoxidation, hydroxylation) by CYP450 isoforms to form phenols or catechols, which are clearance hotspots.
-
Saturated Resistance: The 2-Oxa-BCH core lacks
-electrons, rendering it immune to arene oxidation. -
Ether Liability? While ethers can undergo
-carbon oxidation ( -dealkylation), the bridgehead position (C1) in 2-Oxa-BCH is sterically protected and constrained (Bredt’s rule-like strain), making hydrogen abstraction energetically unfavorable compared to a standard ether.
Experimental Evidence:
In studies comparing fluxapyroxad (an agrochemical) with its 2-Oxa-BCH analog, the bioisostere demonstrated significantly reduced intrinsic clearance (
Decision Workflow: When to Switch?
Figure 1: Decision matrix for selecting saturated bioisosteres based on substitution pattern and liability.
Application Protocol: Synthesis & Coupling
For the application scientist, incorporating 2-oxabicyclo[2.1.1]hexan-1-ylmethanol requires specific handling. Unlike benzyl alcohol, the bridgehead alcohol is neopentyl-like and sterically congested.
Synthesis of the Scaffold
The most robust route to 2-oxabicyclo[2.1.1]hexanes, developed by Mykhailiuk et al., utilizes an iodocyclization or a photochemical [2+2] cycloaddition.
Workflow for Coupling (1-ylmethanol to Ether/Ester):
-
Activation: The bridgehead hydroxyl is less nucleophilic than a primary benzyl alcohol due to steric bulk.
-
Standard: Mesylation (MsCl/Et3N) followed by displacement often fails or is slow.
-
Recommended:Mitsunobu Reaction (DIAD/PPh3) with acidic nucleophiles (phenols, imides).
-
Alternative: Convert to Iodide (via HI or I2/PPh3) then perform
-like coupling (silver-mediated if necessary).
-
-
Oxidation (to Acid):
-
If the target is the carboxylic acid (bioisostere of benzoic acid), the methanol group can be oxidized.
-
Reagent: Jones reagent or TEMPO/NaClO. Note that the cage is acid-stable, unlike some strained systems.
-
Diagram: Synthetic Access & Functionalization
Figure 2: General synthetic access to the scaffold and downstream functionalization of the methanol handle.
Conclusion & Recommendations
The This compound unit is not merely a "spacer"; it is a high-value bioisostere for the benzyl alcohol moiety or (after transformation) the phenyl ring itself.
Final Recommendations for Researchers:
-
Use for Solubility: Prioritize this scaffold when your lead compound suffers from low solubility (Class II/IV) driven by aromatic stacking.
-
Geometry Matters: Use this specifically for ortho or meta replacements. For para replacements, stick to bicyclo[1.1.1]pentane.
-
Metabolic Check: While generally stable, verify oxidative stability early, as the ether oxygen can occasionally introduce a new metabolic soft spot depending on the specific substituents.
References
-
Denisenko, A., Garbuz, P., Voloshchuk, N. M., Holota, Y., & Mykhailiuk, P. K. (2023).[1] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.[1][2] [Link]
-
Levterov, V. V., Panasiuk, Y., Shablykin, O., et al. (2024).[3] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831.[3][4] [Link]
-
Lorthioir, O., Anderson, N., et al. (2024).[5] Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. (ASAP). [Link]
-
Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]
Sources
- 1. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
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- 3. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 4. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Impact of Heteroatom Introduction on Aqueous Solubility: A Comparative Guide to 2-Oxabicyclo[2.1.1]hexane and Bicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the quest for novel molecular scaffolds that enhance the physicochemical properties of bioactive compounds is paramount. Among the most critical of these properties is aqueous solubility, a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its in-vivo efficacy. This guide provides a detailed comparison of the aqueous solubility of two important non-classical benzene bioisosteres: 2-oxabicyclo[2.1.1]hexane and bicyclo[1.1.1]pentane. By examining experimental data and the underlying molecular principles, we aim to provide a clear rationale for scaffold selection in drug design and development.
Introduction: The "Escape from Flatland" and the Role of Solubility
The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in clinical success, including poor solubility and metabolic instability. The move towards three-dimensional, saturated scaffolds, often termed the "escape from flatland," seeks to address these issues. Bicyclo[1.1.1]pentane (BCP) has emerged as a highly valuable, rigid C(sp3)-rich bioisostere for para-substituted phenyl rings, often improving metabolic stability and, in some cases, solubility.[1][2] More recently, heteroatom-containing bicyclic scaffolds like 2-oxabicyclo[2.1.1]hexane have been developed as mimetics for ortho- and meta-substituted benzenes, with a specific design goal of enhancing aqueous solubility.[3][4]
This guide will demonstrate that the strategic incorporation of an oxygen atom into the bicyclic framework, transitioning from a carbocyclic to an oxabicyclic system, offers a powerful strategy for dramatically improving aqueous solubility.
Comparative Solubility Analysis: Experimental Evidence
The most direct way to assess the impact of these scaffolds on solubility is to compare their effects when substituted into analogous molecular contexts. Studies on established agrochemicals provide compelling, quantitative evidence.
In a key study, the ortho-substituted phenyl ring in the fungicide fluxapyroxad was replaced with both a bicyclo[2.1.1]hexane core (a close structural analog of BCP) and a 2-oxabicyclo[2.1.1]hexane core. The results showed a dramatic, sixfold increase in aqueous solubility for the 2-oxabicyclo[2.1.1]hexane analog compared to the original compound, and a significant increase over the purely carbocyclic bioisostere.[5] A similar trend was observed with analogs of the fungicide boscalid, where the oxabicyclic compound again demonstrated markedly superior solubility.[5][6]
Table 1: Comparative Aqueous Solubility of Phenyl, Bicyclo[2.1.1]hexane, and 2-Oxabicyclo[2.1.1]hexane Analogs
| Parent Compound | Analog Type | Measured Aqueous Solubility (µM) | Fold Increase vs. Parent | Fold Increase vs. Bicyclo[2.1.1]hexane | Reference |
| Fluxapyroxad | Phenyl (Original) | 25 | - | - | [5] |
| Bicyclo[2.1.1]hexane | 34 | ~1.4x | - | [5] | |
| 2-Oxabicyclo[2.1.1]hexane | 155 | 6.2x | ~4.6x | [5] | |
| Boscalid | Phenyl (Original) | Data not specified | - | - | [5] |
| Bicyclo[2.1.1]hexane | ~50% increase vs. Phenyl | - | - | [5] | |
| 2-Oxabicyclo[2.1.1]hexane | Significant increase | Data not specified | Data not specified | [5] |
Note: The data for boscalid indicates a qualitative trend of increased solubility upon replacement, with the 2-oxabicyclo[2.1.1]hexane analog showing the most significant improvement.
The "Why": Unpacking the Physicochemical Drivers of Solubility
The observed differences in solubility can be attributed to fundamental principles of intermolecular interactions and lipophilicity. Aqueous solubility is governed by the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
Lipophilicity (LogP/LogD): Bicyclo[1.1.1]pentane is a purely hydrocarbon scaffold and is thus highly lipophilic. While its rigidity can disrupt crystal packing and sometimes lead to modest solubility gains compared to a flat phenyl ring, it does not fundamentally alter the hydrophobic nature of the core.[2] In contrast, the introduction of an ether oxygen atom in 2-oxabicyclo[2.1.1]hexane significantly reduces lipophilicity.[5][6] This is reflected in lower calculated LogP (clogP) values for the oxabicyclic analogs. A lower lipophilicity generally correlates with higher aqueous solubility.[7]
-
Hydrogen Bonding: The ether oxygen in 2-oxabicyclo[2.1.1]hexane acts as a hydrogen bond acceptor. This allows the scaffold to form favorable dipole-dipole interactions with surrounding water molecules, which are strong hydrogen bond donors. This new, favorable solute-solvent interaction is a primary driver for the enhanced solubility. Bicyclo[1.1.1]pentane, lacking any heteroatoms, cannot participate in hydrogen bonding in this manner. The presence of heteroatoms like oxygen or nitrogen is a well-established strategy for increasing aqueous solubility in organic compounds.[8][9]
The structural differences and their influence on interactions with water are visualized below.
Caption: Molecular interactions driving solubility differences.
Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method (OECD 105)
To ensure the trustworthiness and reproducibility of solubility data, standardized methods are crucial. The OECD Test Guideline 105 (Shake-Flask Method) is a widely accepted protocol for substances with solubility greater than 10 mg/L.[10][11]
Principle
An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the substance in the aqueous solution is determined by a suitable analytical method.
Step-by-Step Methodology
-
Preliminary Test: A preliminary run is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and equilibration time for the final test.
-
Apparatus: Use clean glass vessels with sufficient volume (e.g., flasks with glass stoppers), a constant temperature bath or shaker (e.g., 20 ± 0.5 °C), and a centrifugation and/or filtration system to separate undissolved material.
-
Preparation: Add a pre-determined excess amount of the test substance to replicate flasks containing a known volume of high-purity water (e.g., Milli-Q). The amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration.
-
Equilibration: Seal the flasks and place them in the thermostated shaker. Agitate the flasks for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached. It's recommended to approach equilibrium from both undersaturation and supersaturation to confirm the true equilibrium state.
-
Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to let solids settle. Separate the undissolved substance from the aqueous phase. This is a critical step and is typically achieved by centrifugation at the test temperature, followed carefully by withdrawal of the supernatant for analysis. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.[12]
-
Analysis: Determine the concentration of the test substance in the clear aqueous supernatant using a validated, sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The aqueous solubility is reported as the average concentration from at least three replicate flasks, expressed in units such as mg/L, g/100mL, or molarity (mol/L).
The workflow for this experimental determination is outlined below.
Caption: Workflow for the OECD 105 Shake-Flask solubility test.
Conclusion and Field Insights
For the medicinal chemist or drug development scientist, the choice between a bicyclo[1.1.1]pentane and a 2-oxabicyclo[2.1.1]hexane scaffold can have profound implications for a compound's developability.
-
When to Use Bicyclo[1.1.1]pentane: This scaffold is an excellent choice when the primary goal is to replace a para-substituted phenyl ring to improve metabolic stability or to explore 3D chemical space, particularly if the parent molecule already possesses adequate solubility.[2]
-
When to Use 2-Oxabicyclo[2.1.1]hexane: This scaffold should be strongly considered when replacing an ortho- or meta-substituted phenyl ring, especially when the parent molecule suffers from poor aqueous solubility.[3][5] The introduction of the oxygen atom provides a dual benefit: it directly addresses the solubility issue by reducing lipophilicity and adding a hydrogen-bond acceptor site, while still providing a rigid, 3D, non-aromatic core.
The experimental data unequivocally shows that the incorporation of 2-oxabicyclo[2.1.1]hexane can lead to a multi-fold, often dramatic, improvement in aqueous solubility compared to its purely carbocyclic counterparts. This makes it a highly attractive and powerful tool in the medicinal chemist's arsenal for optimizing the ADME properties of next-generation therapeutic candidates.
References
-
Denisenko, A., Garbuz, P., Voloshchuk, N. M., Holota, Y., Al-Maali, G., Borysko, P., & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available at: [Link]
-
Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. Available at: [Link]
-
alvascience. (n.d.). Tutorial: models for aqueous solubility (LogS). alvascience. Available at: [Link]
-
MacLeod, M., Scheringer, M., Lynch, J., & Cousins, I. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 89. Available at: [Link]
-
Chen, L., Geng, C., Li, Y., & Hou, T. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Journal of Cheminformatics, 15(1), 93. Available at: [Link]
-
Hughes, L. D., Hand, D. J., & Le, K. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16670–16678. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. Available at: [Link]
-
Levterov, V. V., Panasiuk, Y., Pivnytska, V. O., & Mykhailiuk, P. K. (2020). Design of analogues of bicyclo[1.1.1]pentanes with an enhanced water solubility: cores A and B (2-oxabicyclo[2.1.1]hexane). Angewandte Chemie International Edition, 59(18), 7161-7167. Available at: [Link]
-
Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2103522118. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(45), 12755-12764. Available at: [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
-
FILAB. (n.d.). OECD 105 solubility test in the laboratory. FILAB. Available at: [Link]
-
Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 879-890. Available at: [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
-
Levterov, V. V., Panasiuk, Y., Pivnytska, V. O., & Mykhailiuk, P. K. (2020). Water-Soluble Non-Classical Benzene Mimetics. Angewandte Chemie International Edition, 59(18), 7161-7167. Available at: [Link]
-
Spencer, J., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3-Enriched Fragment Collection. ACS Medicinal Chemistry Letters, 7(12), 1163-1168. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ResearchGate. Available at: [Link]
-
Dearden, J. C., & Ghafourian, T. (2001). Prediction of aqueous solubility of heteroatom-containing organic compounds from molecular structure. Journal of Chemical Information and Computer Sciences, 41(5), 1237-1247. Available at: [Link]
-
Wang, H., et al. (2024). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. Available at: [Link]
-
Dearden, J. C., & Ghafourian, T. (2001). Prediction of aqueous solubility of heteroatom-containing organic compounds from molecular structure. PubMed. Available at: [Link]
-
Craddock-Monroe, H. J. (2025). Accessing Functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and broader chemical applications. Loughborough University Research Repository. Available at: [Link]
-
Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(10), 3406-3417. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(17), e202319831. Available at: [Link]
-
Spencer, J., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp(3)-Enriched Fragment Collection. ResearchGate. Available at: [Link]
-
Davies, H. M. L., et al. (2024). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa and 2-Aza Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. RSC Publishing. Available at: [Link]
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- 12. filab.fr [filab.fr]
Metabolic Clearance Guide: 2-Oxabicyclo[2.1.1]hexane vs. Benzene Analogs
Topic: Metabolic Clearance of 2-Oxabicyclo[2.1.1]hexane vs. Benzene Analogs Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary: Escaping Flatland with Stability
In the pursuit of improved physicochemical properties and intellectual property novelty, the replacement of planar phenyl rings with saturated bioisosteres—"escaping flatland"—has become a dominant strategy in modern medicinal chemistry.[1] Among these, 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) has emerged as a premier bioisostere for ortho- and meta- substituted benzenes.
This guide objectively analyzes the metabolic clearance profile of 2-oxa-BCH compared to its benzene counterparts. While benzene rings are prone to aromatic hydroxylation and high lipophilicity-driven clearance, 2-oxa-BCH offers a distinct metabolic profile characterized by reduced lipophilicity (LogD) , enhanced aqueous solubility , and altered metabolic soft spots , often resulting in reduced intrinsic clearance (
Physicochemical & Structural Comparison
Understanding metabolic clearance requires first establishing the structural and physicochemical differences that drive enzyme affinity.
Structural Geometry (Exit Vector Analysis)
The success of 2-oxa-BCH relies on its ability to mimic the exit vectors of benzene while increasing fraction saturated (
-
Ortho-substitution mimicry: The bridgehead positions (1,4-substitution) in 2-oxa-BCH closely replicate the geometry of meta-substituted benzenes.
-
Meta-substitution mimicry: The 1,5-substitution pattern mimics ortho-substituted benzenes.
Table 1: Physicochemical Comparison (Representative Data) Data aggregated from matched molecular pair (MMP) studies involving Fluxapyroxad and Sonidegib analogs.
| Property | Benzene Analog (Parent) | 2-Oxabicyclo[2.1.1]hexane (Bioisostere) | Impact on Clearance |
| Hybridization | Reduces "flat" hydrophobic binding to CYPs. | ||
| Lipophilicity (LogD) | High (Baseline) | Lower (-0.5 to -1.4 units) | High Impact: Lower LogD correlates with reduced metabolic turnover. |
| Aqueous Solubility | Low | Higher (2x to 10x increase) | Reduces high-concentration precipitation; improves fraction unbound ( |
| Exit Vector Angle | Maintains binding pose; minimal penalty on target affinity. | ||
| Electronic Character | Electron-rich | Ether oxygen (H-bond acceptor) | Alters CYP heme coordination potential. |
Metabolic Stability Analysis
The metabolic fate of these two scaffolds differs fundamentally in mechanism.
Benzene Clearance Mechanism
-
Primary Pathway: Cytochrome P450 (CYP)-mediated aromatic hydroxylation . The electron-rich
-system facilitates the formation of the tetrahedral intermediate (sigma complex) leading to phenol formation or epoxide intermediates (toxicophores). -
Liability: High lipophilicity drives non-specific binding to the CYP active site.
2-Oxabicyclo[2.1.1]hexane Clearance Mechanism
-
Primary Pathway: The scaffold lacks the
-system, eliminating aromatic hydroxylation. -
New Soft Spots: Metabolic attack shifts to C-H oxidation at the bridgehead carbons or positions
to the ether oxygen. However, the bridgehead C-H bonds in bicyclic systems are often sterically protected and possess higher bond dissociation energies (BDE) compared to benzylic protons, potentially slowing metabolism. -
Ether Liability: The ether oxygen can theoretically undergo O-dealkylation, but the rigid bicyclic cage makes this geometrically unfavorable compared to flexible linear ethers.
Comparative Data: Intrinsic Clearance ( )
Experimental data indicates that 2-oxa-BCH analogs frequently exhibit lower intrinsic clearance than their benzene parents, primarily driven by the reduction in LogD.
Case Study: Fluxapyroxad Analog (Ortho-replacement)
-
Benzene Parent:
(Human Liver Microsomes) = Moderate. -
2-oxa-BCH Analog:
decreased (Stability Increased). -
Causality: The 6-fold increase in solubility and reduction in LogD reduced the compound's affinity for the lipophilic CYP heme pocket.
Case Study: Conivaptan Analog
-
Benzene Parent:
.[2] -
2-oxa-BCH Analog:
. -
Result: 2.5-fold improvement in metabolic stability.
Critical Note: While 2-oxa-BCH generally improves stability compared to carbocyclic bicyclo[2.1.1]hexanes (which are more lipophilic), it is not a "magic bullet." If the benzene ring was not the primary metabolic soft spot, replacing it may have negligible effect, or could expose other parts of the molecule to metabolism by altering binding orientation.
Visualizing the Clearance Pathways
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Divergent metabolic pathways. Benzene undergoes rapid aromatic oxidation, while 2-oxa-BCH resists oxidation due to steric protection and lower lipophilicity.
Experimental Protocol: Microsomal Stability Assay
To validate the stability advantage of 2-oxa-BCH in your specific series, use this standardized protocol. This workflow ensures data is comparable across scaffold variations.
Objective
Determine the intrinsic clearance (
Materials
-
Pooled Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System (or 1 mM NADPH final).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Internal Standard (e.g., Tolbutamide or Propranolol).
-
LC-MS/MS system.
Step-by-Step Methodology
-
Preparation :
-
Prepare a 1 µM test compound solution in phosphate buffer (ensure DMSO < 0.1%).
-
Pre-incubate microsomes (0.5 mg/mL final) with the test compound at 37°C for 5 minutes.
-
-
Initiation :
-
Add NADPH (1 mM final) to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to check for chemical instability (hydrolysis).
-
-
Sampling :
-
At time points
min, remove aliquots (e.g., 50 µL).
-
-
Quenching :
-
Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.
-
Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
-
Analysis :
-
Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion.
-
-
Calculation :
-
Plot
vs. time. The slope is .
-
Self-Validating Check
-
Positive Control : Include Verapamil (high clearance) and Warfarin (low clearance). If Verapamil
is not < 15 min, the microsomes are inactive. -
Mass Balance : If the compound disappears in the -NADPH control, the instability is chemical (e.g., hydrolysis), not metabolic.
Strategic Recommendations
When should you replace a benzene ring with 2-oxabicyclo[2.1.1]hexane?
-
Solubility-Limited Clearance : If your benzene analog has high clearance driven by high LogP (>4) and poor solubility, 2-oxa-BCH is a High Priority replacement. It will lower LogP and likely reduce
. -
Metabolic Soft Spot : If metabolite ID (MetID) shows hydroxylation on the specific benzene ring you are targeting, 2-oxa-BCH effectively blocks this pathway.
-
Geometry Sensitivity : If the target binding pocket is extremely tight (flat), the slight increase in 3D volume of the BCH scaffold might reduce potency. Verify target engagement early.
References
-
Mykhailiuk, P. K. (2024).[3][4] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Levterov, V. V., et al. (2023).[1][2][4] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. Link
-
Denisko, O. V. (2022). Saturated Bioisosteres of Benzene: Where Are We Now?. Chemical Reviews. Link
-
Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Link
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A Technical Guide to 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol: A Saturated Bioisostere for the ortho-Benzyl Alcohol Motif
Introduction: The Quest to Escape "Flatland" in Drug Discovery
In medicinal and agrochemical research, the ortho-substituted phenyl ring is a ubiquitous scaffold, present in over 300 marketed drugs and agrochemicals.[1][2] Its rigid structure and ability to position two substituents in a defined spatial arrangement make it a valuable component for achieving potent biological activity. However, the aromatic, lipophilic nature of the phenyl ring often introduces challenges in drug development, including poor aqueous solubility and susceptibility to metabolic oxidation by cytochrome P450 enzymes.[3][4] These liabilities can lead to suboptimal pharmacokinetic profiles and potential off-target toxicities.
The strategy of "escaping from flatland"—replacing flat, aromatic C(sp2)-rich structures with three-dimensional, saturated C(sp3)-rich scaffolds—has gained significant traction as a means to overcome these hurdles.[5] Bioisosteric replacement, the substitution of one chemical group with another that produces a similar biological response, is a cornerstone of this approach.[4] While bioisosteres for para-substituted phenyl rings, such as bicyclo[1.1.1]pentane (BCP), are well-established, robust solutions for the ortho- and meta-substitution patterns have been less developed until recently.[6][7]
This guide provides a comprehensive comparison of the 2-oxabicyclo[2.1.1]hexane scaffold, specifically in the form of 2-oxabicyclo[2.1.1]hexan-1-ylmethanol, as a novel saturated bioisostere for ortho-benzyl alcohol and related ortho-substituted phenyl motifs. We will delve into its synthesis, comparative physicochemical properties, and impact on biological performance, supported by experimental data.
The 2-Oxabicyclo[2.1.1]hexane Scaffold: A Geometric Mimic with Superior Properties
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core has emerged as a promising non-classical bioisostere for the ortho-substituted phenyl ring. Crystallographic analysis reveals that the geometric parameters of the 2-oxa-BCH scaffold closely mimic the spatial relationship of substituents on an ortho-phenyl ring.[1][8]
To illustrate this, the "exit vector plot" tool is employed, which defines the spatial relationship between two substituents (represented by vectors n1 and n2 ) on a scaffold. Key parameters include the distance between the points of attachment (r), the distance between the substituent atoms (d), and the angles of the vectors relative to the core (φ1, φ2).[1][8] Studies have shown that the critical angles φ1 and φ2 in 2-oxabicyclo[2.1.1]hexanes are even closer to those in an ortho-phenyl ring than other established bioisosteres like bicyclo[1.1.1]pentanes.[1]
Caption: Geometric similarity between the ortho-phenyl ring and the 2-oxabicyclo[2.1.1]hexane scaffold.
This structural mimicry allows the 2-oxa-BCH core to preserve the crucial ligand-protein binding interactions of its aromatic counterpart while fundamentally altering the molecule's physicochemical properties for the better.
Physicochemical Property Comparison
The primary motivation for employing bioisosteres is the optimization of a drug candidate's physicochemical profile.[9][10] The replacement of a planar, aromatic ring with a saturated, polar bicyclic ether has a profound and beneficial impact on these properties.
| Property | ortho-Methylbenzyl Alcohol | This compound | Rationale for Improvement |
| Molecular Formula | C8H10O | C6H10O2 | Fewer carbons, addition of a second oxygen atom. |
| Molecular Weight | 122.17 g/mol [11] | 114.14 g/mol (calculated) | Lower molecular weight contributes to improved ligand efficiency. |
| Calculated LogP (cLogP) | ~2.0 (estimated) | < 1.0 (estimated) | The C(sp3)-rich character and additional ether oxygen reduce lipophilicity, a key factor in improving the ADME profile.[3][5] |
| Aqueous Solubility | Slightly soluble[11] | Significantly Increased | The introduction of a polar ether linkage and disruption of aromatic planarity dramatically enhance water solubility.[1] |
| Polar Surface Area (PSA) | 20.2 Ų | > 29.5 Ų (estimated) | The second oxygen atom increases polarity, which can improve permeability and reduce undesirable protein binding. |
Synthesis of the 2-Oxabicyclo[2.1.1]hexane Core
Access to this valuable scaffold has evolved, with modern methods offering high efficiency and functional group tolerance. Traditionally, 2-oxa-BCHs were synthesized via classical photochemical [2+2] cycloaddition reactions.[5][12] More recently, visible-light-mediated photocatalytic methods have been developed, proceeding through a [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes.[5][13] These newer strategies often exhibit broader substrate scope and operate under milder conditions.[5][14]
Caption: General photocatalytic synthesis of the 2-oxabicyclo[2.1.1]hexane core.
Further functionalization, such as the introduction of the methanol group, can be achieved through standard synthetic transformations.[15] The availability of practical and scalable routes is critical for the widespread adoption of this bioisostere in drug discovery programs.[8][16]
Comparative Experimental Data: Validating the Bioisosteric Replacement
The theoretical benefits of the 2-oxa-BCH scaffold have been validated through direct experimental comparison in several bioactive compounds. The replacement of an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane moiety has been shown to improve key drug-like properties while maintaining or even enhancing biological activity.
Case Study: Fluxapyroxad and Boscalid Analogues
Research by Mykhailiuk and colleagues demonstrated the profound effects of this bioisosteric swap in two commercial fungicides, fluxapyroxad and boscalid.[1][2]
Table 1: Aqueous Solubility
| Compound | Structure | Water Solubility (µM) | Fold Increase |
| Fluxapyroxad | Phenyl | 25[1] | - |
| Analogue 29 | 2-oxa-BCH | 155 [1] | 6.2x |
| Boscalid | Phenyl | 24 (calculated) | - |
| Analogue 31 | 2-oxa-BCH | 110 (calculated) | 4.6x |
Causality: The dramatic increase in solubility is a direct result of replacing the non-polar, planar aromatic ring with a more polar, three-dimensional saturated scaffold. The ether oxygen in the 2-oxa-BCH core acts as a hydrogen bond acceptor, improving interactions with water.[1][4]
Table 2: Lipophilicity and Metabolic Stability
| Compound | LogP / LogD | Metabolic Stability (CIint, mg min⁻¹ µl⁻¹) |
| Fluxapyroxad | 3.1 | 28[1] |
| Analogue 29 | 2.3 | 23 [1] |
| Boscalid | 3.0 | 48[1] |
| Analogue 31 | 1.8 | 15 [1] |
Causality: The reduction in lipophilicity (LogP/LogD) is a hallmark of "escaping from flatland" and is directly tied to the increase in C(sp3) character.[5] The improved metabolic stability (lower intrinsic clearance, CIint) is attributed to the removal of the phenyl ring, which is a common site of metabolic attack (oxidation), and its replacement with a less vulnerable saturated bicyclic system.[17]
Biological Activity
Crucially, these significant improvements in physicochemical properties were achieved while retaining potent biological activity. The 2-oxa-BCH analogues of both fluxapyroxad and boscalid effectively inhibited the growth of target fungi, demonstrating that the new scaffold successfully mimics the conformation of the original phenyl ring at the active site.[1]
Experimental Protocol: In Vitro Metabolic Stability Assessment
To provide a self-validating system for assessing the impact of bioisosteric replacement on metabolism, the following protocol for determining intrinsic clearance in human liver microsomes (HLM) is provided.
Objective: To quantify and compare the rate of metabolism of a parent compound (ortho-benzyl alcohol derivative) and its bioisostere (this compound derivative).
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., BD Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL tolbutamide) for quenching
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Workflow:
Caption: Workflow for in vitro metabolic stability assay using human liver microsomes.
Step-by-Step Procedure:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare working solutions of test and control compounds by diluting stock solutions in buffer.
-
Incubation Setup: In a 96-well plate, add 100 µL of HLM master mix (0.5 mg/mL final protein concentration in 0.1 M phosphate buffer).
-
Pre-incubation: Add 1 µL of test compound working solution to the wells. Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Reaction Initiation: Add 20 µL of pre-warmed NADPH regenerating solution to each well to start the metabolic reaction. The time of this addition is T=0.
-
Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells.
-
Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated microsomal protein.
-
Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the remaining parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression is the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CIint): CIint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
The resulting CIint values, as shown in Table 2, provide a quantitative measure of metabolic stability, allowing for a direct and objective comparison between the original aromatic compound and its saturated bioisostere.
Conclusion and Outlook
The this compound motif represents a significant advancement in the field of bioisosterism, offering a validated strategy to address the inherent liabilities of the ortho-benzyl alcohol and related ortho-substituted phenyl moieties. Experimental evidence confirms that this replacement can lead to dramatic improvements in aqueous solubility, a reduction in lipophilicity, and enhanced metabolic stability, all while preserving the essential geometric orientation required for biological activity.
As drug discovery programs continue to push into more challenging chemical space, the adoption of C(sp3)-rich, three-dimensional scaffolds is paramount. The 2-oxabicyclo[2.1.1]hexane core is a powerful tool in the medicinal chemist's arsenal, enabling the fine-tuning of physicochemical properties to develop safer and more effective therapeutics and agrochemicals. The continued development of novel synthetic routes will further expand the accessibility and application of this valuable bioisostere.
References
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Liao, C., et al. (2011). An Integrated Drug-Likeness Study for Bicyclic Privileged Structures: From Physicochemical Properties to in Vitro ADME Properties. PubMed. Available from: [Link]
-
TradeIndia. Ortho Methyl Benzyl Alcohol (C8H10O). Available from: [Link]
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Wang, Y., et al. (2024). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. Available from: [Link]
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Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]
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Wang, Y., et al. (2024). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. PMC. Available from: [Link]
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Glorius, F., et al. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. ACS Figshare. Available from: [Link]
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Sciencemadness Wiki. (2023). Benzyl alcohol. Available from: [Link]
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PubChem. Benzyl Alcohol. Available from: [Link]
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Houben-Weyl. (2002). 2.2.2.3 Substituted Benzyl Esters. Thieme. Available from: [Link]
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Ataman Kimya. BENZYL ALCOHOL. Available from: [Link]
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Wikipedia. Benzyl alcohol. Available from: [Link]
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Glorius, F., et al. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. PubMed. Available from: [Link]
-
Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available from: [Link]
-
Diepers, H. E., & Walker, J. C. L. (2026). (Bio)isosteres of ortho- and meta-substituted benzenes. ResearchGate. Available from: [Link]
-
Patel, M. R., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ResearchGate. Available from: [Link]
-
Déraspe, M. (2024). Drug Modifications to Improve Stability. Open Library Publishing Platform. Available from: [Link]
-
Diepers, H. E., & Walker, J. C. L. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. PMC. Available from: [Link]
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Diepers, H. E., & Walker, J. C. L. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. PubMed. Available from: [Link]
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Guide to Derisking hERG Liability: The 2-Oxabicyclo[2.1.1]hexane Strategy
Executive Summary
The Challenge: Human Ether-à-go-go-Related Gene (hERG) channel inhibition remains a primary cause of attrition in late-stage drug discovery. The "hERG pharmacophore" typically involves a basic amine and lipophilic aromatic moieties capable of
Part 1: Structural Rationale & Bioisosteric Design
The 2-oxabicyclo[2.1.1]hexane scaffold is not merely a "spacer"; it is a strategic tool to modulate physicochemical properties without altering the exit vectors of the parent pharmacophore.
The "Bridge" Comparison
In medicinal chemistry, replacing a phenyl ring with a saturated bicycle is a standard tactic to escape "Flatland" (increasing
| Scaffold | Structure Type | LogP Impact | hERG Risk Factor |
| Phenyl Ring | Aromatic, Planar | High | High (Promotes |
| Bicyclo[1.1.1]pentane | Saturated, Lipophilic | Neutral/High | Moderate (High lipophilicity can sustain hydrophobic binding) |
| 2-oxabicyclo[2.1.1]hexane | Saturated, Polar | Low | Low (Reduces LogP, removes |
Mechanism of hERG Mitigation
The hERG channel pore is lined with aromatic residues. Traditional blockers bind via a "trapping" mechanism where the drug's aromatic rings stack with Phe656.
-
Disruption of Aromaticity: The 2-oxabicyclo[2.1.1]hexane is fully saturated. It physically cannot participate in
stacking. -
Lipophilicity Reduction: The ether oxygen acts as a hydrogen bond acceptor and lowers the overall
of the molecule. Since hERG potency strongly correlates with lipophilicity (Redfern et al.), this reduction is the primary driver of safety.
Figure 1: Mechanistic divergence between phenyl-based leads and 2-oxabicyclo[2.1.1]hexane analogues in the hERG pore.
Part 2: Comparative Profiling (Data Analysis)
While direct hERG IC50 data is proprietary for many clinical candidates, the physicochemical drivers for hERG inhibition are well-established. The following data, derived from matched molecular pair (MMP) studies on bioactive fungicides (Fluxapyroxad/Boscalid analogues), serves as a validated proxy for hERG safety profiling.
Hypothesis: Lower LogD + Increased Solubility
Table 1: Physicochemical Impact of Scaffold Replacement
Data adapted from Levterov et al. (Nature Chemistry, 2023) & Mykhailiuk et al. (Angew. Chem., 2024).[1][2][3]
| Compound ID | Scaffold Motif | Solubility (µM) | LogD (Exp.) | Predicted hERG Trend* |
| Boscalid (Parent) | Ortho-sub. Phenyl | 11 | 3.6 | High Risk |
| Analogue 30 | Bicyclo[2.1.1]hexane | 17 (+50%) | 3.5 | Moderate Risk |
| Analogue 31 | 2-oxabicyclo[2.1.1]hexane | 152 (>10x) | 2.7 | Low Risk |
| Fluxapyroxad (Parent) | Ortho-sub. Phenyl | 25 | 3.5 | High Risk |
| Analogue 29 | 2-oxabicyclo[2.1.1]hexane | 155 (>6x) | 2.8 | Low Risk |
*Prediction based on the Redfern Model: A reduction of 1 unit in LogD typically correlates with a 0.5–1.0 log unit reduction in hERG potency.
Key Insight: The 2-oxabicyclo[2.1.1]hexane analogues demonstrate a massive increase in solubility and a significant drop in LogD (approx.[3] 0.8–0.9 units). In a drug discovery campaign, this shift is often sufficient to move a compound from a "Red Flag" (<1 µM hERG IC50) to a "Clean" (>10 µM) profile.
Part 3: Experimental Protocol (Automated Patch Clamp)
To validate the hERG profile of your 2-oxabicyclo[2.1.1]hexane leads, rely on the Gold Standard: Whole-Cell Patch Clamp . Fluorescence-based assays (thallium flux) are insufficient for subtle bioisostere discrimination.
Workflow: Automated Electrophysiology (e.g., QPatch / SyncroPatch)
1. Cell Preparation
-
Cell Line: CHO (Chinese Hamster Ovary) or HEK293 stably expressing hERG (Kv11.1).
-
Confluency: Harvest at 70–80% confluency. Detach using Detachin™ (avoid trypsin to preserve channel integrity).
-
Density: Resuspend to
cells/mL in serum-free medium (CHO-S-SFM II).
2. Solutions
-
Extracellular (External) Solution: 2 mM
, 1 mM , 4 mM , 145 mM , 10 mM Glucose, 10 mM HEPES (pH 7.4). -
Intracellular (Internal) Solution: 5.4 mM
, 1.8 mM , 120 mM , 10 mM HEPES, 5 mM EGTA, 4 mM -ATP (pH 7.2).
3. Voltage Protocol (The "Step-Ramp") To maximize sensitivity to state-dependent blockers (like those binding to open/inactivated states):
-
Holding Potential: -80 mV.
-
Pre-pulse: -50 mV for 50 ms (Leak subtraction).
-
Depolarization: Step to +20 mV for 2–5 seconds (Activates and rapidly inactivates channels; allows drug binding).
-
Repolarization (Test Pulse): Ramp or step to -50 mV (Removes inactivation; generates large outward tail current). Measure inhibition here.
-
Sweep Interval: 15 seconds.
4. Data Analysis
-
Calculate % Inhibition:
. -
Acceptance Criteria: Seal resistance > 200 M
; Series resistance < 20 M ; Stable tail current rundown < 20% over 5 mins.
Figure 2: Automated Patch Clamp workflow for validating hERG safety.
Part 4: Strategic Recommendations
When should you deploy the 2-oxabicyclo[2.1.1]hexane scaffold?
-
The "Grease" Trap: If your lead molecule has a phenyl ring, a
, and a hERG , replace the phenyl ring with 2-oxabicyclo[2.1.1]hexane.-
Expected Result:
, hERG potency reduced by 3–10 fold.
-
-
The Solubility Wall: If your lead has poor thermodynamic solubility preventing adequate exposure in tox studies.
-
Expected Result: Solubility increase of >10-fold due to the ether oxygen's polarity and disruption of crystal packing.
-
-
Metabolic Soft Spots: If the phenyl ring is subject to rapid CYP-mediated oxidation.
-
Expected Result: The bridgehead positions are metabolically robust; however, verify stability of the ether linkage in acidic environments (though generally stable).
-
Synthesis Note: Access these scaffolds via the iodocyclization of homoallylic alcohols (Mykhailiuk method) or photocatalytic [2+2] cycloadditions.
References
-
Levterov, V. V., et al. (2023).[1][2][3][4][5] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1-9.[6] Link
-
Levterov, V. V., et al. (2024).[1][2] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[2] Link
-
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes." Cardiovascular Research, 58(1), 32-45. Link
-
Sager, P. T., et al. (2014). "Re-evaluation of the hERG Channel Inhibition Assay and its Implications for Drug Discovery." Expert Opinion on Drug Discovery, 9(3), 223-239. Link
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A Crystallographic Comparison of 2-Oxabicyclo[2.1.1]hexane and the Ortho-Phenylene Ring: A Guide for Medicinal Chemists
Introduction: Beyond Flatland in Drug Design
The ortho-substituted phenyl ring is a cornerstone of medicinal chemistry, present in over three hundred commercialized drugs and agrochemicals.[1] Its rigid framework and well-defined substituent vectors have made it an invaluable scaffold. However, the planarity and aromaticity of the phenyl ring often contribute to metabolic liabilities and suboptimal physicochemical properties, such as poor aqueous solubility. In the modern era of drug discovery, there is a pressing need to explore three-dimensional (3D), C(sp3)-rich chemical space to develop novel, patentable entities with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][3]
This has led to the rise of saturated bioisosteres—molecular fragments that mimic the spatial arrangement of the phenyl ring while possessing fundamentally different electronic and physical properties.[3][4] Among these, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a particularly compelling bioisostere for the ortho-phenylene ring.[1][5][6][7][8] This guide provides an in-depth crystallographic comparison between these two scaffolds, offering researchers the foundational data and experimental context needed to leverage 2-oxa-BCH in drug design programs. We will dissect their structural geometries, explain the crystallographic workflow required for such an analysis, and translate these structural insights into actionable advantages for medicinal chemistry.
The Decisive Evidence: Single-Crystal X-ray Crystallography
To objectively compare the three-dimensional architecture of two molecular scaffolds, single-crystal X-ray diffraction (XRD) is the definitive analytical technique.[9][10] It provides precise, atomic-resolution data on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms within a crystal lattice.[11] This empirical data is crucial for validating the core hypothesis of bioisosterism: that a synthetic scaffold can effectively mimic the exit vectors—the direction in which substituents project from the core—of a well-established fragment like ortho-phenylene.[1][4]
Experimental Protocol: From Synthesis to Structure
The journey to obtaining a high-resolution crystal structure is a multi-step process that demands both chemical synthesis and specialized physical analysis. Each step is critical for the integrity of the final model.
Step 1: Synthesis and Purification
The initial and most crucial step is the chemical synthesis of the target molecule. Numerous synthetic routes to access 2-oxabicyclo[2.1.1]hexanes have been developed, often involving photocycloaddition reactions or iodocyclization.[5][12][13][14][15]
-
Causality: The purity of the synthesized compound is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Therefore, rigorous purification, typically via column chromatography or recrystallization, is performed until the compound is >99% pure as determined by NMR and LC-MS.
Step 2: Crystal Growth
Growing a single crystal suitable for X-ray diffraction is often the most challenging part of the process. The goal is to produce a well-ordered, single crystal with dimensions of approximately 0.1-0.3 mm in all directions.[16]
-
Methodology: A common and effective method is slow solvent evaporation .
-
Dissolve the purified compound in a minimal amount of a "good" solvent in which it is highly soluble.
-
Add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble, until the solution becomes slightly turbid.
-
Add a drop of the "good" solvent to clarify the solution.
-
Cover the vial with a cap or parafilm pierced with a few small holes.
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Causality: Slow crystal growth is essential.[16] Rapid precipitation leads to the formation of polycrystalline powder or amorphous solid, which is unsuitable for single-crystal XRD. Slow evaporation allows molecules to deposit onto a growing lattice in the most energetically favorable, ordered arrangement, resulting in a high-quality single crystal.[16]
Step 3: Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within a diffractometer.[9]
-
Methodology:
-
The crystal is cooled in a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms.
-
A beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107 Å) is directed at the crystal.[9]
-
The crystal is rotated, and a series of diffraction patterns are collected on a detector (often a CCD).[9][11]
-
The collected data (a set of reflections with corresponding intensities) are processed. The unit cell parameters are determined, and the intensities are corrected for various experimental factors.
-
The crystal structure is "solved" using direct methods or Patterson methods to determine the initial positions of the atoms.
-
The atomic positions and their thermal displacement parameters are refined using full-matrix least-squares methods until the calculated diffraction pattern closely matches the experimentally observed data.[11][17] The quality of the final model is assessed by parameters such as the R-factor.
-
Figure 1: Standard experimental workflow for single-crystal X-ray crystallography.
Comparative Crystallographic Data
Crystallographic analysis allows for the direct comparison of key geometric parameters that define how substituents are oriented in space. These "exit vector" parameters are critical for understanding bioisosteric relationships.[1][18] The following table summarizes these parameters for representative 2-oxa-BCH structures and compares them to ortho-substituted phenyl rings found in known drugs.
| Parameter | ortho-Phenylene (Valsartan) | ortho-Phenylene (Telmisartan) | 2-oxabicyclo[2.1.1]hexane (5b) | 2-oxabicyclo[2.1.1]hexane (9b) |
| d (Å) | 3.1 | 3.1 | 3.1 | 3.1 |
| r (Å) | 2.8 | 2.8 | 2.4 | 2.4 |
| φ1 (°) | 119 | 119 | 120 | 120 |
| φ2 (°) | 120 | 120 | 120 | 120 |
| θ | (°) | 0 | 0 | |
| Data compiled from studies by Mykhailiuk, et al.[1][18] d represents the distance between the first atoms of the two substituents, r is the distance between the scaffold carbons to which they are attached, φ1 and φ2 are the angles of the exit vectors relative to the scaffold, and θ is the dihedral angle between the substituents. |
In-Depth Structural Analysis
The data reveals a striking geometric similarity between the two scaffolds but also highlights a critical difference.
-
Exit Vector Mimicry: The key angles defining the direction of the substituents, φ1 and φ2 , are nearly identical between the ortho-phenylene ring and the 2-oxa-BCH core (both approximately 120°).[1] The distance between the substituents, d , is also conserved at 3.1 Å. This demonstrates that the 2-oxa-BCH scaffold is an excellent geometric mimic, capable of placing functional groups in the same spatial positions as an ortho-phenylene ring to maintain crucial interactions with a biological target.
-
Three-Dimensionality vs. Planarity: The most significant distinction lies in the dihedral angle, θ . The ortho-phenylene ring is planar, with a dihedral angle of 0°. In stark contrast, the 2-oxa-BCH scaffold is a rigid, three-dimensional cage, imposing a dihedral angle of 58°.[1] This introduces a defined, out-of-plane twist that can be exploited to escape the "flatland" of aromatic compounds. This inherent 3D character can lead to improved binding selectivity and provides access to novel intellectual property.
-
Improved Physicochemical Properties: The replacement of sp2-hybridized carbons with sp3-hybridized carbons and the introduction of a polar oxygen atom significantly alter the molecule's properties.[2][3] Studies have shown that replacing an ortho-phenylene ring with a 2-oxa-BCH core can dramatically increase aqueous solubility (up to tenfold) and improve metabolic stability, while reducing lipophilicity.[1][8]
Figure 2: A comparative diagram of key structural and physicochemical properties.
Conclusion: A Validated Strategy for Modern Drug Discovery
The crystallographic evidence is clear: 2-oxabicyclo[2.1.1]hexane is a high-fidelity geometric bioisostere of the ortho-phenylene ring. It successfully replicates the critical exit vectors required for biological activity while fundamentally altering the scaffold's three-dimensional and physicochemical nature. By replacing a flat, often metabolically labile aromatic ring with a saturated, 3D cage, medicinal chemists can:
-
Improve ADME Properties: Increase aqueous solubility, enhance metabolic stability, and reduce lipophilicity.[1][8]
-
Explore 3D Chemical Space: Introduce a fixed, non-planar geometry that can lead to enhanced target selectivity and potency.
-
Generate Novel IP: Move away from heavily populated chemical space dominated by aromatic rings.
This guide provides the foundational crystallographic data and experimental rationale to support the consideration of 2-oxabicyclo[2.1.1]hexane as a strategic replacement for the ortho-phenylene ring in drug discovery programs. Its adoption represents a data-driven approach to solving long-standing challenges in medicinal chemistry.
References
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Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available at: [Link]
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Mykhailiuk, P. K., et al. (2023). Synthesis and crystallographic analysis of 2-oxabicyclo[2.1.1]hexanes. ResearchGate. Available at: [Link]
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Hu, X., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. Available at: [Link]
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Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. Available at: [Link]
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Levterov, V. V., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. Available at: [Link]
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Zhang, Z., et al. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science. Available at: [Link]
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Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art. Available at: [Link]
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Development Team. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. e-PG Pathshala. Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
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Powers, S. L., & Maimone, T. J. (2022). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry. Available at: [Link]
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Liang, Y., et al. (2022). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society. Available at: [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]
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Silvi, M., et al. (2022). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as orthodisubstituted benzene bioisosteres with improved biological activity. ChemRxiv. Available at: [Link]
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Bull, J. A., et al. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2024). Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv. Available at: [Link]
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ScienceOpen. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Available at: [Link]
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Lorthioir, O., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. Available at: [Link]
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Whalley, D. M., et al. (2024). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock materials. Chemical Science. Available at: [Link]
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Starr, T. N., et al. (2015). Distinct Folding Behavior of ortho-Phenylenes and 2,3-Pyrazinylenes. Journal of the American Chemical Society. Available at: [Link]
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Bostrom, J., et al. (2023). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. ResearchGate. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
